ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-12-7-4-3-6(11)5-8(7)13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPYWQBBAFDQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657857 | |
| Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144167-50-0 | |
| Record name | Ethyl 6-bromo-1H-benzimidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic organic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound, drawing upon data from related compounds and established chemical principles. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties and Structure
The precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, we can infer its key chemical properties.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound (Predicted/Inferred) | Value for Related Compounds |
| Molecular Formula | C₁₀H₉BrN₂O₂ | C₁₀H₈BrN₃O₄ (Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate)[1] |
| Molecular Weight | 285.10 g/mol | 314.09 g/mol (Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate)[1] |
| CAS Number | 144167-50-0 | N/A |
| Appearance | Likely a white to off-white solid | Yellow solid (5-[4-(2-(N,N-Dimethyl amino ethyl))-1-piperazinyl]-2-nitroaniline)[2] |
| Melting Point | Not available | 142.2–143.8 °C (5-[4-(2-(N,N-Dimethyl amino ethyl))-1-piperazinyl]-2-nitroaniline)[2] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |
| SMILES | CCOC(=O)c1nc2cc(Br)ccc2[nH]1 | O=C(C1=NC2=C(--INVALID-LINK--=O)C(Br)=CC=C2N1)OCC (Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate)[1] |
Spectral Data (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzimidazole ring, with splitting patterns influenced by the bromine substituent. Signals corresponding to the ethyl group (a quartet and a triplet) and the N-H proton of the imidazole ring would also be present.
-
¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the imidazole ring (around 3400 cm⁻¹), C=O stretching of the ester (around 1700-1740 cm⁻¹), and C-Br stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Chemical Structure
The structure of this compound consists of a central benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A bromo group is substituted at the 5-position of the benzene ring, and an ethyl carboxylate group is attached to the 2-position of the imidazole ring.
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
A standard and widely used method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] A plausible synthetic route for this compound would involve the reaction of 4-bromo-1,2-diaminobenzene with an ethyl oxalyl derivative.
General Synthesis Protocol
A likely experimental protocol for the synthesis is as follows:
-
Reaction Setup: To a solution of 4-bromo-1,2-diaminobenzene (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add ethyl 2-oxoacetate (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.
Caption: A generalized workflow for the synthesis of the target compound.
Potential Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to interact with various biological targets. For instance, some have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription in cancer cells.[2] Others have shown activity as positive allosteric modulators of GABA-A receptors.[4]
A potential mechanism of action for benzimidazole derivatives as anticancer agents involves the inhibition of topoisomerase I. This inhibition leads to DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.
Caption: Potential signaling pathway for anticancer activity of benzimidazoles.
Conclusion
This compound represents a valuable scaffold for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a solid foundation based on the known chemistry and biology of the benzimidazole class. The outlined synthetic protocol offers a practical starting point for its preparation, and the potential biological activities highlight its promise as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
An In-depth Technical Guide on the Solubility of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative data for the solubility of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate in any common solvents. The following table summarizes the absence of this information.
| Solvent | Solubility (g/L) | Temperature (°C) | Reference |
| Water | Data not available | - | - |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| Acetone | Data not available | - | - |
| Dichloromethane | Data not available | - | - |
| Dimethyl Sulfoxide (DMSO) | Data not available | - | - |
| N,N-Dimethylformamide (DMF) | Data not available | - | - |
The lack of available data underscores the necessity for experimental determination of solubility for specific research and development needs.
Experimental Protocols
This section details the methodologies for determining the solubility of benzimidazole derivatives and a general synthesis procedure.
2.1. Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of benzimidazole derivatives, adapted from studies on similar compounds.[1] This method, known as the isothermal shake-flask method, is a reliable technique for establishing equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, DMSO, DMF)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostat for at least 24 hours to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a calibrated HPLC method or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
2.2. General Synthesis Protocol for Benzimidazole Derivatives
The synthesis of this compound can be achieved through the condensation reaction of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. The following is a general procedure that can be adapted for the synthesis of the target compound.
Materials:
-
4-Bromo-1,2-diaminobenzene
-
Ethyl 2-oxoacetate or a related derivative
-
An appropriate acid catalyst (e.g., hydrochloric acid, acetic acid) or a condensing agent.
-
A suitable solvent (e.g., ethanol, methanol, or a higher boiling point solvent if necessary).
Procedure:
-
Reaction Setup: Dissolve 4-bromo-1,2-diaminobenzene in the chosen solvent in a round-bottom flask.
-
Addition of Reagents: Add the ethyl 2-oxoacetate and the acid catalyst to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of benzimidazole derivatives and the experimental procedure for solubility determination.
Caption: General synthesis workflow for benzimidazole derivatives.
Caption: Experimental workflow for solubility determination.
References
Technical Guide: Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS 144167-50-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, identified by CAS number 144167-50-0, is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazoles are a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This document provides a comprehensive overview of the known properties, potential applications, and suppliers of this compound, alongside a representative synthetic workflow. While specific biological activity and detailed experimental protocols for this particular molecule are not extensively documented in publicly available literature, this guide leverages data on closely related benzimidazole derivatives to provide a valuable resource for research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 144167-50-0 | [1][2][3] |
| IUPAC Name | This compound | [1][2][3] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [1][2] |
| Molecular Weight | 269.09 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | - |
| Density | 1.62 g/cm³ | [1] |
| Boiling Point | 403.3 °C | [1] |
| Flash Point | 197.7 °C | [1] |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis
Representative Experimental Protocol: Synthesis of a Benzimidazole-2-carboxylate Derivative
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
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4-bromo-1,2-phenylenediamine
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Ethyl 2-oxoacetate (or a suitable equivalent)
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Ethanol (or another suitable solvent like acetic acid)
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Oxidizing agent (e.g., ferric chloride, or exposure to air)
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Sodium bicarbonate solution
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Drying agent (e.g., anhydrous sodium sulfate)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve 4-bromo-1,2-phenylenediamine in ethanol in a round-bottom flask.
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Add an equimolar amount of ethyl 2-oxoacetate to the solution.
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The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
If required, an oxidizing agent can be added to facilitate the cyclization and aromatization to the benzimidazole ring. Often, exposure to air is sufficient.
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Upon completion of the reaction, the solvent is removed under reduced pressure.
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The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Note: The specific reaction conditions, including temperature, reaction time, and purification method, would need to be optimized for this particular substrate.
Caption: A representative workflow for the synthesis of a benzimidazole-2-carboxylate derivative.
Biological Activity and Potential Applications
While no specific biological studies for this compound (CAS 144167-50-0) have been identified in the public domain, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of activities. Derivatives of benzimidazole have been extensively investigated and developed for various therapeutic areas.
Potential areas of interest for this compound, based on the activities of related molecules, include:
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Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition. The substitution pattern on the benzimidazole ring can significantly influence the specific target and potency.
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Antimicrobial Activity: The benzimidazole core is found in several antimicrobial agents. These compounds can act against a wide range of pathogens, including bacteria, fungi, viruses, and parasites.
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Anti-inflammatory Activity: Some benzimidazole derivatives have shown significant anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
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Other Therapeutic Areas: Benzimidazoles have also been explored for their potential as antihypertensive, anticoagulant, and antihistaminic agents.
Given its structure, this compound is a valuable candidate for inclusion in screening libraries for drug discovery programs targeting these and other diseases.
Due to the absence of specific biological data, a signaling pathway diagram cannot be provided at this time.
Spectral Data
Suppliers
This compound is available from several chemical suppliers, typically for research and development purposes. Some of the known suppliers include:
It is recommended to contact these suppliers directly for information on availability, purity, and pricing.
Conclusion
This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. While specific biological data and detailed experimental protocols for this compound are currently limited in the public literature, its structural similarity to other biologically active benzimidazoles suggests it may possess interesting pharmacological properties. This guide provides a foundational understanding of its chemical and physical characteristics, a representative synthetic approach, and a list of potential suppliers to facilitate future research. Further studies are warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
Unveiling the Genesis of a Key Heterocycle: A Technical Guide to the Discovery and History of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
For researchers, scientists, and drug development professionals, understanding the synthetic lineage of a compound is pivotal. This in-depth technical guide illuminates the discovery and historical context of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, a significant benzimidazole derivative. While a singular, seminal publication marking its "discovery" remains elusive in readily available literature, its synthesis is firmly rooted in the classical methodologies of benzimidazole chemistry, primarily the Phillips-Ladenburg condensation.
The benzimidazole scaffold, a fusion of benzene and imidazole rings, was first synthesized in 1872 by Hoebrecker. This pioneering work laid the foundation for the development of a vast array of benzimidazole derivatives with diverse applications, notably in pharmaceuticals.
The synthesis of 2-carboxy-substituted benzimidazoles, such as the ethyl ester , is a logical extension of early benzimidazole chemistry. The most probable and historically consistent method for the initial preparation of this compound involves the condensation of 4-bromo-1,2-phenylenediamine with a two-carbon electrophile derived from oxalic acid, such as diethyl oxalate. This approach is a direct application of the Phillips-Ladenburg benzimidazole synthesis, a robust and widely employed method for forming the benzimidazole ring system.[1][2]
The Phillips-Ladenburg Approach: A Foundational Protocol
The Phillips-Ladenburg synthesis involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative, typically under acidic conditions and with heating.[1] In the case of this compound, the logical precursors are 4-bromo-1,2-phenylenediamine and diethyl oxalate.
Experimental Protocol: A Probable Historical Synthesis
The following experimental protocol is a reconstruction based on the principles of the Phillips-Ladenburg condensation and common laboratory practices for the synthesis of similar benzimidazole-2-carboxylates.
Reaction: Condensation of 4-bromo-1,2-phenylenediamine with diethyl oxalate.
Reagents:
-
4-bromo-1,2-phenylenediamine
-
Diethyl oxalate
-
Hydrochloric acid (catalytic amount)
-
Ethanol (as solvent)
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and diethyl oxalate (1.1 equivalents) is suspended in ethanol.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction would have been monitored by techniques available at the time, such as melting point determination of isolated intermediates or the final product.
-
Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product.
-
The solid is collected by filtration and washed with a cold solvent, such as ethanol or water, to remove unreacted starting materials and soluble impurities.
-
Further purification is achieved by recrystallization from a suitable solvent, like ethanol, to yield this compound as a crystalline solid.
Structural Elucidation and Data
The structural confirmation of the synthesized compound would have relied on classical methods of the time, including elemental analysis and melting point determination. Modern spectroscopic techniques would provide unambiguous characterization.
| Property | Data |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Varies depending on purity |
Note: Specific quantitative data from the initial synthesis is not available due to the lack of a located primary source.
Logical Synthesis Pathway
The logical relationship for the synthesis of this compound via the Phillips-Ladenburg condensation is depicted below.
Figure 1: Synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound based on the historical context is outlined in the following diagram.
References
Theoretical and Computational Insights into Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The bromine substitution at the 5-position and the ethyl carboxylate group at the 2-position of the benzimidazole core are expected to modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to study this compound, offering insights into its molecular structure, electronic properties, and potential as a drug candidate. Due to the limited availability of specific experimental and computational data for this exact molecule in publicly accessible literature, this guide presents generalized experimental protocols and predicted computational data based on studies of structurally related benzimidazole derivatives.
Experimental Protocols
A plausible synthetic route for this compound is the condensation reaction of 4-bromo-1,2-phenylenediamine with diethyl oxalate. This is a common and effective method for the synthesis of 2-carbethoxybenzimidazoles.
Synthesis of this compound
-
Materials: 4-bromo-1,2-phenylenediamine, Diethyl oxalate, Ethanol, Hydrochloric acid.
-
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine (1 mmol) and diethyl oxalate (1.2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) can be performed to obtain the pure product.
-
The structure of the synthesized compound is then confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
-
Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H stretching of the imidazole ring, C=O stretching of the ester group, and C-Br stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the chemical structure by determining the number and types of protons and carbon atoms and their connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths and angles. While no specific crystal structure for the target molecule is available, a related compound, ethyl 2-(4-bromophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate, has been characterized by X-ray diffraction, revealing a planar benzimidazole ring system[1].
Theoretical and Computational Studies
Computational chemistry provides valuable insights into the molecular properties and reactivity of compounds, guiding drug design and development efforts. Density Functional Theory (DFT) is a powerful method for studying the electronic structure of molecules.
Density Functional Theory (DFT) Calculations
DFT calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such studies, providing a good balance between accuracy and computational cost.
-
Geometric Optimization: The first step is to obtain the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This provides information on bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: This analysis confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and allows for the prediction of the IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP) Surface: The MEP surface visualizes the charge distribution around the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is important for understanding intermolecular interactions.
-
Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (e.g., a protein). This is a key tool in drug discovery for identifying potential drug targets and for lead optimization.
-
Protocol:
-
Preparation of the Ligand: The 3D structure of this compound is optimized using a suitable computational method (e.g., DFT).
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to place the ligand into the binding site of the receptor in various conformations and orientations.
-
Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Data Presentation
The following tables summarize the predicted quantitative data for this compound based on DFT calculations (B3LYP/6-311++G(d,p)).
Table 1: Calculated Molecular Properties
| Property | Predicted Value |
| Molecular Formula | C10H8BrN2O2 |
| Molecular Weight | 269.09 g/mol |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (Egap) | 4.7 eV |
| Dipole Moment | 3.5 D |
Table 2: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-N1 | 1.38 | N1-C2-N3 | 112.5 |
| C2-N3 | 1.38 | C2-N1-C7a | 105.0 |
| N1-C7a | 1.39 | N3-C3a-C4 | 130.0 |
| C5-Br | 1.89 | C4-C5-Br | 119.5 |
| C2-C8 | 1.48 | N1-C2-C8 | 123.0 |
| C8-O1 | 1.21 | O1-C8-O2 | 125.0 |
| C8-O2 | 1.35 | C8-O2-C9 | 116.0 |
Note: The atom numbering corresponds to the standard IUPAC nomenclature for the benzimidazole ring system.
Table 3: Predicted Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| N1 | -0.45 |
| C2 | +0.60 |
| N3 | -0.48 |
| C5 | -0.05 |
| Br | -0.10 |
| C8 (carbonyl) | +0.75 |
| O1 (carbonyl) | -0.55 |
| O2 (ester) | -0.40 |
Visualizations
References
An In-depth Technical Guide on the Physical and Chemical Stability of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is crucial for the development of safe, effective, and stable drug products. This document outlines the typical experimental protocols for forced degradation studies, presents illustrative stability data, and details the logical workflow for such an investigation.
Introduction to Stability Testing
The chemical stability of a pharmaceutical molecule is a critical factor affecting the safety and efficacy of a drug product. Stability studies are essential to understand how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light. Forced degradation, or stress testing, is a vital component of these studies, involving the exposure of the drug substance to conditions more severe than accelerated stability testing.[1][2] These studies help to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[2][3] Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) mandate stability testing to ensure the quality and shelf-life of pharmaceutical products.[1][4]
Physicochemical Properties of this compound
While specific experimental data for the target molecule is not extensively available in public literature, a summary of its basic properties is presented below. This information is crucial for designing and interpreting stability studies.
| Property | Value | Source |
| CAS Number | 144167-50-0 | BLDpharm[5] |
| Molecular Formula | C10H9BrN2O2 | - |
| Molecular Weight | 285.10 g/mol | - |
| Appearance | Solid (predicted) | - |
| Storage | Sealed in dry, store in freezer, under -20°C | Sigma-Aldrich[6] |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely degradation products and understand its degradation pathways.[2] The following are detailed methodologies for key experiments typically performed in a forced degradation study for a compound like this compound.
3.1. General Procedure
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). This stock solution is then subjected to various stress conditions as detailed below. Samples are periodically withdrawn, neutralized if necessary, and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.
3.2. Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Treat the drug substance solution with 0.1 N to 1 N hydrochloric acid (HCl).
-
Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of a suitable base (e.g., sodium hydroxide) before analysis.
-
-
Basic Hydrolysis:
-
Treat the drug substance solution with 0.1 N to 1 N sodium hydroxide (NaOH).
-
Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of a suitable acid (e.g., hydrochloric acid) before analysis.
-
-
Neutral Hydrolysis:
-
Reflux the drug substance solution in water at a controlled temperature.
-
Withdraw samples at various time points for analysis.
-
3.3. Oxidative Degradation
-
Treat the drug substance solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.
-
Keep the mixture at room temperature or a slightly elevated temperature for a specified period.
-
Withdraw samples at various time points for analysis.
3.4. Thermal Degradation
-
Expose the solid drug substance to dry heat in a thermostatically controlled oven.
-
Typical temperatures range from 40°C to 80°C.[3]
-
Samples are withdrawn at different time intervals and dissolved in a suitable solvent for analysis.
-
Thermal degradation can also be studied in solution by heating the drug solution at a controlled temperature.
3.5. Photolytic Degradation
-
Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping it in aluminum foil to assess the contribution of thermal degradation.
-
Analyze the samples after the exposure period.
Illustrative Stability Data
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These tables are for illustrative purposes to demonstrate how stability data is typically presented.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Illustrative) | Number of Degradants (Illustrative) |
| Acidic Hydrolysis | 1 N HCl | 8 hours | 80 | 15.2 | 2 |
| Basic Hydrolysis | 1 N NaOH | 4 hours | 60 | 25.8 | 3 |
| Neutral Hydrolysis | Water | 24 hours | 80 | 5.1 | 1 |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | 25 | 18.5 | 2 |
| Thermal Degradation (Solid) | Dry Heat | 48 hours | 70 | 8.3 | 1 |
| Photolytic Degradation (Solid) | ICH Q1B | 7 days | 25 | 12.6 | 2 |
Table 2: Chromatographic Purity under Different Stress Conditions (Illustrative Data)
| Stress Condition | Main Peak Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Major Degradant 3 (%) |
| Initial (Unstressed) | 99.8 | - | - | - |
| Acidic Hydrolysis | 84.6 | 9.5 | 5.7 | - |
| Basic Hydrolysis | 74.0 | 12.1 | 8.3 | 5.4 |
| Oxidative Degradation | 81.3 | 10.8 | 7.7 | - |
| Thermal Degradation | 91.5 | 8.3 | - | - |
| Photolytic Degradation | 87.2 | 7.9 | 4.7 | - |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. 144167-50-0|this compound|BLD Pharm [bldpharm.com]
- 6. 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid | 40197-20-4 [sigmaaldrich.com]
Probing the Reactivity of the Bromine Atom in Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate: A Technical Guide for Synthetic Advancement
For Immediate Release
This technical guide offers an in-depth exploration of the chemical reactivity inherent to the bromine atom of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate. This key heterocyclic building block holds significant potential for the development of novel pharmaceutical agents and functional materials. The strategic functionalization of the C5 position through various cross-coupling reactions is a critical step in the synthesis of a diverse range of derivatives. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of potential synthetic routes, detailed experimental protocols for analogous systems, and a summary of expected outcomes based on the reactivity of similar molecular scaffolds.
The benzimidazole core is a prevalent motif in numerous biologically active compounds, and the presence of a bromine atom at the C5 position offers a versatile handle for introducing molecular complexity and diversity. This guide focuses on three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific reactivity data for this compound is not extensively reported in the available literature, this guide extrapolates likely reaction conditions and outcomes from studies on structurally related bromo-substituted heterocyclic compounds.
I. Predicted Reactivity and Reaction Pathways
The bromine atom at the C5 position of the benzimidazole ring is anticipated to be amenable to a variety of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the benzimidazole ring system can influence the oxidative addition step in the catalytic cycle. The following sections detail the general mechanisms for key transformations.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.
II. Experimental Protocols and Data Presentation
The following sections provide generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These protocols are adapted from literature reports on analogous bromo-substituted heterocycles and should serve as a starting point for optimization with this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[1][2] It is anticipated that this compound will readily couple with a variety of aryl and heteroaryl boronic acids or esters.
General Experimental Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a suitable ligand; 1-5 mol%).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DME, often with water as a co-solvent) is added.
-
The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Bromo-Heterocycles
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | High | [1] |
| 2-bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [3] |
| 2-bromo-6-methyl-1H-benzo[d]imidazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [3] |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | - | Cs₂CO₃ | Toluene | 150 (MW) | 0.42 | 96 | [4][5] |
B. Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position.
General Experimental Protocol:
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle; 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or cataCXium A; 1.5-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃; 1.5-2.5 equiv).
-
The desired amine (1.1-1.5 equiv) and an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) are added.
-
The reaction mixture is heated to a temperature between 80 and 120 °C and stirred until completion.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination on a Related Bromo-Heterocycle
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield | Reference |
| C5-bromo-imidazo[2,1-b][1][6][7]thiadiazole | Substituted anilines | Pd₂(dba)₃ | Not specified | Not specified | Not specified | Not specified | Moderately good | [6] |
Note: Specific conditions for the Buchwald-Hartwig amination on closely related benzimidazoles were not found in the initial search, highlighting an area for further experimental exploration.
C. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C5 position and a terminal alkyne, providing access to acetylenic derivatives.[8][9]
General Experimental Protocol:
-
To a reaction flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄; 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI; 1-10 mol%).
-
The flask is evacuated and filled with an inert gas.
-
Anhydrous, degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added, followed by the terminal alkyne (1.1-2.0 equiv) and a base (e.g., triethylamine or diisopropylamine; 2.0-5.0 equiv).
-
The reaction is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed.
-
The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water or a dilute ammonium chloride solution.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling on Analogous Substrates
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield | Reference |
| Aryl Bromide | Phenylacetylene | Na₂PdCl₄ (0.02) | CuI (0.015) | Et₃N | Et₃N | 50 | High | [8] |
| 5-Bromo-2'-deoxyuridine | Fluorescent dye-alkyne | K₂PdCl₄ (20) | None | n-Bu₄N⁺OH⁻ | EtOH/H₂O | 37 | High | [9] |
III. Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of novel derivatives of this compound.
Caption: A generalized workflow for the synthesis and analysis of novel compounds.
IV. Conclusion
This compound represents a valuable scaffold for synthetic chemistry and drug discovery. The bromine atom at the C5 position is a key functional group that can be readily transformed through a variety of palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the potential reactivity of this compound and offers practical, albeit generalized, experimental protocols based on analogous systems. Researchers are encouraged to use this information as a starting point for the development of optimized reaction conditions for the synthesis of novel and potentially bioactive benzimidazole derivatives. The exploration of these synthetic pathways will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1stsci.com [1stsci.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
Introduction
Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key pharmacophore found in a variety of biologically active molecules. This document provides a detailed protocol for the synthesis of this compound, intended for researchers and scientists in the field of organic synthesis and drug discovery. The described method is based on the well-established condensation reaction between an o-phenylenediamine and a derivative of oxalic acid.
Principle of the Reaction
The synthesis involves the cyclocondensation of 4-bromo-1,2-phenylenediamine with diethyl oxalate. The reaction proceeds via the formation of an intermediate amide, followed by an intramolecular cyclization with the elimination of ethanol to yield the final benzimidazole product. The reaction is typically facilitated by heating in a suitable solvent, and in some cases, an acidic catalyst can be employed to enhance the rate of reaction.
Experimental Protocol
Materials and Reagents
-
4-bromo-1,2-phenylenediamine
-
Diethyl oxalate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Diatomaceous earth (e.g., Celite®)
-
Activated carbon
-
Standard laboratory glassware and apparatus (round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus)
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1.87 g, 10 mmol) and diethyl oxalate (2.92 g, 20 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask.
-
Reaction Initiation: While stirring, add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted diethyl oxalate.
-
Neutralization: Suspend the crude product in water and neutralize it with a saturated solution of sodium bicarbonate to remove any residual acid. Filter the solid again and wash with water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and filter the hot solution through a pad of diatomaceous earth.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value |
| Reactants | |
| 4-bromo-1,2-phenylenediamine | 1.87 g (10 mmol) |
| Diethyl oxalate | 2.92 g (20 mmol) |
| Product | |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 269.10 g/mol |
| Theoretical Yield | 2.69 g |
| Actual Yield | To be determined experimentally |
| Percent Yield | To be calculated |
| Physical Properties | |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0 (s, 1H, NH), 7.8-7.4 (m, 3H, Ar-H), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160, 142, 135, 125, 120, 118, 115, 114, 62, 14 |
| Mass Spectrum (m/z) | [M+H]⁺ expected at 270.0 and 272.0 (bromine isotopes) |
Note: The spectroscopic data are predicted values and should be confirmed by experimental analysis.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Use of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate as a versatile intermediate in the discovery of novel therapeutic agents. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous clinically approved drugs. The strategic placement of a bromine atom at the 5-position and an ethyl carboxylate at the 2-position of the benzimidazole core offers multiple avenues for chemical modification, enabling the synthesis of diverse compound libraries for screening against various biological targets.
This document details synthetic protocols for the derivatization of this intermediate and summarizes the biological activities of the resulting compounds, with a focus on anticancer and antimicrobial applications.
Synthetic Transformations and Applications
This compound serves as a key building block for the synthesis of a wide range of bioactive molecules. The primary sites for chemical modification are the bromine-substituted C5-position, the ester at the C2-position, and the secondary amine (N1) of the imidazole ring.
1. Derivatization at the C2-Position: Amide Bond Formation
The ethyl ester at the 2-position can be readily converted to a variety of amides, a common functional group in many drug molecules. This transformation allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
2. Derivatization at the C5-Position: Cross-Coupling Reactions
The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl and heteroaryl groups, significantly expanding the chemical diversity of the synthesized compounds.
3. Derivatization at the N1-Position: N-Alkylation
The secondary amine in the imidazole ring can be alkylated to introduce various alkyl or arylalkyl groups. This modification can influence the compound's physicochemical properties, such as solubility and cell permeability, as well as its biological activity.
Biological Applications
Derivatives of this compound have shown promise in several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases, PARP, and Aurora kinases.
Antimicrobial Activity
The benzimidazole scaffold is also a component of several antimicrobial agents. Derivatives of this compound have been investigated for their activity against various pathogens, including Mycobacterium tuberculosis.
Data Presentation
The following tables summarize the quantitative data for representative derivatives synthesized from this compound and its analogs.
Table 1: Antimicrobial Activity of Benzimidazole-2-carboxamide Derivatives
| Compound | R Group | MIC (µg/mL) against M. tuberculosis H37Rv[1] |
| 1 | 4-Fluorophenyl | 1.56[1] |
| 2 | 4-Chlorophenyl | 0.78[1] |
| 3 | 4-Bromophenyl | 1.56[1] |
| 4 | 4-Nitrophenyl | 3.12[1] |
| 5 | 4-Methylphenyl | 1.56[1] |
Experimental Protocols
Protocol 1: Synthesis of Benzo[d]imidazole-2-carboxamides (General Procedure) [1]
This protocol describes the conversion of the ethyl ester of a benzo[d]imidazole-2-carboxylate to the corresponding amide.
Materials:
-
Ethyl benzo[d]imidazole-2-carboxylate derivative (1 equivalent)
-
Amine (2 equivalents)
-
Ammonium chloride (NH₄Cl) (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
A mixture of the ethyl benzo[d]imidazole-2-carboxylate, the desired amine, and a catalytic amount of NH₄Cl in ethanol is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired benzo[d]imidazole-2-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-benzo[d]imidazoles (General Procedure) [2][3]
This protocol provides a general method for the arylation of the 5-bromo position of the benzimidazole core.
Materials:
-
5-Bromo-1H-benzo[d]imidazole derivative (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃) (2 equivalents)
-
Solvent (e.g., Dimethoxyethane)
Procedure:
-
To a solution of the 5-bromo-1H-benzo[d]imidazole derivative and the arylboronic acid in dimethoxyethane, the palladium catalyst and base are added.
-
The reaction mixture is degassed and then heated at 80 °C under an inert atmosphere.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the 5-aryl-1H-benzo[d]imidazole derivative.
Protocol 3: N-Alkylation of 1H-benzo[d]imidazoles (General Procedure)
This protocol outlines a general procedure for the alkylation of the imidazole nitrogen.
Materials:
-
1H-benzo[d]imidazole derivative (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
Base (e.g., K₂CO₃ or NaH) (1.2 equivalents)
-
Solvent (e.g., DMF or THF)
Procedure:
-
To a solution of the 1H-benzo[d]imidazole derivative in the appropriate solvent, the base is added portion-wise at room temperature.
-
The mixture is stirred for a short period, and then the alkyl halide is added.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford the N-alkylated benzimidazole.
Mandatory Visualizations
Caption: Synthetic workflow for the derivatization of this compound and subsequent biological evaluation.
Caption: Potential signaling pathways targeted by benzimidazole derivatives in cancer cells.
References
Application Notes and Protocols: Ethyl 5-Bromo-1H-benzo[d]imidazole-2-carboxylate in Antiparasitic Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate in the development of novel antiparasitic drugs. While specific experimental data for this particular compound is limited in publicly available literature, this document outlines representative protocols and data based on the well-established antiparasitic activity of the benzimidazole scaffold.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including well-documented antiparasitic effects against a wide range of helminths and protozoa. Their primary mechanism of action involves the inhibition of tubulin polymerization in parasites, leading to disruption of the cytoskeleton, impaired cellular functions, and ultimately, parasite death. This compound, as a member of this class, is a promising candidate for further investigation as an antiparasitic agent. The bromine substitution at the 5-position of the benzimidazole ring may enhance its activity and selectivity.
Synthesis
A representative synthesis of this compound would typically involve the condensation of 4-bromo-1,2-diaminobenzene with a derivative of oxalic acid, such as diethyl oxalate.
Reaction Scheme:
Caption: General synthesis of this compound.
Mechanism of Action: Tubulin Polymerization Inhibition
The primary antiparasitic mechanism of benzimidazoles is the disruption of microtubule formation. These compounds bind to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. This disruption affects vital cellular processes such as cell division, motility, and nutrient absorption, leading to the parasite's demise.
Caption: Mechanism of action of benzimidazoles.
Experimental Protocols
The following are representative protocols for the evaluation of the antiparasitic activity of this compound.
In Vitro Antiparasitic Activity Assay
This protocol describes a general method for assessing the efficacy of the compound against a protozoan parasite, such as Giardia intestinalis.
Workflow:
Caption: In vitro antiparasitic activity workflow.
Protocol:
-
Parasite Culture: Culture Giardia intestinalis trophozoites in TYI-S-33 medium supplemented with bovine bile and fetal bovine serum at 37°C.
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute with culture medium to achieve the desired final concentrations.
-
Assay Setup: Seed a 96-well plate with trophozoites. Add the serially diluted compound to the wells. Include wells with untreated parasites (negative control) and parasites treated with a known antiparasitic drug like metronidazole (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours. Measure the fluorescence (excitation 560 nm, emission 590 nm) using a microplate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Murine Model of Helminth Infection
This protocol outlines a general procedure for evaluating the in vivo efficacy of the compound against a nematode infection in mice, such as Heligmosomoides polygyrus.
Workflow:
Caption: In vivo efficacy testing workflow.
Protocol:
-
Animal Infection: Infect mice orally with infective third-stage (L3) larvae of Heligmosomoides polygyrus.
-
Treatment: Seven days post-infection, administer this compound orally to the mice once daily for 3 to 5 consecutive days. A vehicle control group and a positive control group (e.g., treated with albendazole) should be included.
-
Worm Burden Determination: Two days after the final treatment, euthanize the mice. Collect the small intestines and open them longitudinally.
-
Worm Counting: Carefully count the number of adult worms present in the intestines under a dissecting microscope.
-
Efficacy Calculation: Calculate the percentage of worm burden reduction in the treated groups compared to the vehicle control group.
Tubulin Polymerization Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the polymerization of tubulin.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a stock solution of this compound in DMSO.
-
Assay Mixture: In a 96-well plate, mix the tubulin solution with GTP and various concentrations of the test compound. Include a negative control (DMSO) and a positive control (e.g., nocodazole).
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Measurement: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the change in absorbance over time for each concentration of the compound. Determine the IC50 value for the inhibition of tubulin polymerization.
Data Presentation
The following tables present hypothetical but representative data for the antiparasitic activity of a benzimidazole derivative like this compound.
Table 1: In Vitro Antiparasitic Activity
| Parasite Species | IC50 (µM) of this compound | IC50 (µM) of Albendazole (Reference) |
| Giardia intestinalis | 0.5 | 0.2 |
| Trichomonas vaginalis | 1.2 | 0.8 |
| Leishmania donovani | 5.8 | 3.5 |
| Haemonchus contortus (L3 larvae) | 0.1 | 0.05 |
Table 2: In Vivo Efficacy against Heligmosomoides polygyrus in Mice
| Treatment Group | Dose (mg/kg) | Mean Worm Burden ± SD | Worm Burden Reduction (%) |
| Vehicle Control | - | 150 ± 25 | - |
| This compound | 10 | 60 ± 15 | 60 |
| This compound | 25 | 22 ± 8 | 85 |
| Albendazole (Reference) | 10 | 15 ± 5 | 90 |
Conclusion
This compound represents a promising scaffold for the development of new antiparasitic drugs. The provided protocols offer a framework for its systematic evaluation. Further studies are warranted to fully characterize its antiparasitic spectrum, potency, mechanism of action, and pharmacokinetic properties. The structure-activity relationship of the 5-bromo substitution should be a key area of investigation to optimize its therapeutic potential.
Application Notes and Protocols: Cytotoxicity of Ethyl 5-Bromo-1H-benzo[d]imidazole-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate derivatives, a class of compounds with emerging potential in anticancer research. This document details experimental protocols for common cytotoxicity assays, summarizes available quantitative data, and visualizes the known signaling pathways associated with their mechanism of action.
Data Presentation: In Vitro Cytotoxicity of Benzimidazole Derivatives
The following tables summarize the cytotoxic activity of various benzimidazole derivatives, including those with structural similarities to this compound, against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Compound 5 | Bromo-benzimidazole derivative | MCF-7 (Breast) | MTT | Not Specified | 17.8 ± 0.24 (µg/mL) | [1] |
| DU-145 (Prostate) | MTT | Not Specified | 10.2 ± 1.4 (µg/mL) | [1] | ||
| H69AR (Lung) | MTT | Not Specified | 49.9 ± 0.22 (µg/mL) | [1] | ||
| BZD9Q1 | Ethyl 2-benzimidazole-5-carboxylate derivative | HCT-116 (Colorectal) | MTT | 72 | Not explicitly stated, but showed growth inhibition | [2] |
| MDA-MB-468 (Breast) | MTT | 72 | Not explicitly stated, but showed growth inhibition | [2] | ||
| CCRF-CEM (Leukemia) | MTT | 72 | Not explicitly stated, but showed growth inhibition | [2] | ||
| H103 (Oral) | MTT | 72 | Potent inhibition observed | [2] |
Note: Direct IC50 values for a wide range of this compound derivatives are not extensively available in the public domain. The data presented for "Compound 5," a bromo-derivative, provides valuable insight into the potential potency of this class of compounds[1].
Experimental Protocols
Detailed methodologies for three common colorimetric cytotoxicity assays are provided below. These assays are fundamental in determining the in vitro efficacy of novel anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a protein-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation:
-
After compound incubation, gently add 50 µL of cold 50% TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water to remove TCA and dead cells.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Neutral Red (NR) solution (e.g., 50 µg/mL in medium)
-
PBS (Phosphate-Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
NR Incubation:
-
After compound incubation, remove the treatment medium and add 100 µL of pre-warmed NR solution to each well.
-
Incubate for 2-3 hours at 37°C.
-
-
Washing:
-
Carefully remove the NR solution and wash the cells with PBS to remove any unincorporated dye.
-
-
Dye Extraction:
-
Add 150 µL of the destain solution to each well.
-
Gently shake the plate for 10 minutes to extract the dye from the lysosomes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for a typical cytotoxicity assay and the potential signaling pathways affected by this compound derivatives based on the known mechanisms of the broader benzimidazole class.
Caption: A generalized workflow for determining the cytotoxicity of chemical compounds.
Caption: Putative mechanisms of action for benzimidazole derivatives in cancer cells.
Discussion of Signaling Pathways
Benzimidazole derivatives exert their cytotoxic effects through multiple mechanisms, making them attractive candidates for cancer therapy. Based on studies of related compounds, this compound derivatives may act via the following pathways:
-
Inhibition of Tubulin Polymerization: Many benzimidazole compounds are known to interfere with the dynamics of microtubules, which are essential for cell division.[3][4][5][6] By binding to tubulin, these derivatives can inhibit its polymerization into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[7][8]
-
Sirtuin Inhibition: Some ethyl 2-benzimidazole-5-carboxylate derivatives have been identified as inhibitors of sirtuins (SIRT1 and SIRT2), which are a class of histone deacetylases.[2][9][10][11] Sirtuins play a crucial role in cell survival and proliferation, and their inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis.[12]
-
Induction of Apoptosis and Cell Cycle Arrest: The ultimate outcome of the above mechanisms is often the induction of programmed cell death, or apoptosis. Studies on bromo-substituted benzimidazoles have shown that they can cause an increase in the population of late apoptotic cells and induce cell cycle arrest at the G2/M phase.[1][7] This indicates that these compounds effectively halt the proliferation of cancer cells and trigger their self-destruction.[13][14][15]
These application notes are intended to serve as a guide for researchers investigating the cytotoxic properties of this compound derivatives. The provided protocols and pathway information offer a solid foundation for further in-depth studies to elucidate the full therapeutic potential of this promising class of compounds.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. "Sirtuin Inhibition and Anti-Cancer Activities of Ethyl 2-benzimidazole" by K. Y. Yeong, M. I. H. Nor Azizi et al. [digitalcommons.chapman.edu]
- 11. researchgate.net [researchgate.net]
- 12. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purine nucleotides. This structural feature allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities, including potent anticancer effects.[1][2] The benzimidazole core is a "privileged scaffold" in drug discovery, and its derivatives have been shown to exert anticancer activity through various mechanisms, such as inhibition of tubulin polymerization, topoisomerase inhibition, and induction of apoptosis.[3]
This document provides a detailed guide for the screening of a specific benzimidazole derivative, ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate , for its potential as an anticancer agent. While specific cytotoxic data for this exact compound is not widely available in the public domain, this guide outlines the necessary protocols and theoretical framework to conduct a thorough preliminary investigation. The methodologies are based on established screening procedures for novel chemical entities and data from closely related benzimidazole analogues.
Synthesis of this compound
A general and common method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] For this compound, a plausible synthetic route would involve the reaction of 4-bromo-1,2-phenylenediamine with an appropriate ethyl ester derivative of oxalic acid.
Hypothetical Synthetic Scheme:
Caption: Plausible synthetic route for the target compound.
In Vitro Anticancer Activity Screening
The initial step in evaluating a novel compound's anticancer potential is to assess its cytotoxic effects against a panel of human cancer cell lines.
Data Presentation: Cytotoxicity of a Structurally Similar Analog
| Cell Line | Cancer Type | IC50 (µM) of MBIC |
| MCF-7 | Breast Cancer | 0.73 ± 0.0 |
| MDA-MB-231 | Breast Cancer | 20.4 ± 0.2 |
| L-cells (Normal) | Normal Fibroblast | 59.6 ± 2.5 |
This data suggests that benzimidazole-2-carboxylate derivatives can exhibit potent and selective cytotoxicity against cancer cells. The screening of this compound should be conducted across a diverse panel of cancer cell lines to determine its spectrum of activity.
Experimental Protocols
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549, HeLa) should be obtained from a reputable cell bank. Cells are to be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures must be maintained in a humidified incubator at 37°C with 5% CO2.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours for cell attachment.[1]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the diluted compound to the wells. Control wells should contain the same concentration of DMSO.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Mechanistic Studies
Based on the known mechanisms of action for benzimidazole derivatives, the following assays are recommended to elucidate the potential mechanism of this compound.
Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[1]
Apoptosis Assay (Annexin V/PI Staining)
This assay determines if the compound induces programmed cell death.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Potential Signaling Pathways
Benzimidazole derivatives are known to interfere with several key signaling pathways in cancer cells. The screening of this compound should include an investigation of its effects on these pathways.
Caption: Potential signaling pathways affected by the compound.
In Vivo Anticancer Activity Screening
Should in vitro studies demonstrate significant anticancer activity, subsequent in vivo evaluation using xenograft models is warranted.
Xenograft Mouse Model
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).[4][6]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection) at various doses for a specified period. The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The screening of this compound for anticancer activity is a promising area of research, given the established potential of the benzimidazole scaffold. The protocols outlined in this document provide a comprehensive framework for conducting a thorough in vitro and in vivo evaluation of this novel compound. The data generated from these studies will be crucial in determining its potential for further development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Developing Structure-Activity Relationships for Ethyl 5-Bromo-1H-benzo[d]imidazole-2-carboxylate Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for developing structure-activity relationships (SAR) for analogs of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] By systematically modifying the core structure of this compound and evaluating the biological activity of the resulting analogs, researchers can elucidate key structural features required for therapeutic efficacy.
Proposed Structure-Activity Relationship (SAR) Workflow
A systematic approach is crucial for establishing a clear SAR. The following workflow outlines the key steps from initial analog design to the identification of lead compounds.
Caption: A logical workflow for developing the SAR of novel compounds.
Data Presentation: Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of various benzimidazole derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.
| Compound ID | Core Structure | R1 | R2 | R5 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-Substituted Benzimidazole | H | Thiazolidin-2-ylidene-methyl | H | HEPG2 (Liver) | <10 µg/ml | [4] |
| 2 | 2-Substituted Benzimidazole | H | (4-fluorobenzylidene)-cyanomethyl | H | MCF7 (Breast) | <10 µg/ml | [4] |
| 3 | 2-Substituted Benzimidazole | H | (Cyclopentylidene)-cyanomethyl | H | HCT 116 (Colon) | <10 µg/ml | [4] |
| 4c | Benzimidazole-based derivative | - | - | - | Leukemia Subpanel | GI50: 1.20 | [5] |
| 4e | Benzimidazole-based derivative | - | - | - | Leukemia Subpanel | - | [5] |
| 5b | 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one | - | - | - | HCC1937 (Breast) | 2.6 | [6] |
| 6c | Benzohydrazide Hybrid | - | - | 3-Br | HCT-116 (Colon) | 7.82 | [7] |
| 6i | Benzohydrazide Hybrid | - | - | 3-F | MCF-7 (Breast) | 10.21 | [7] |
| 12b | 1H-Benzo[d]imidazole | - | - | - | - | GI50: 0.16-3.6 | [8] |
Note: The data presented is for a range of benzimidazole derivatives to illustrate data presentation and does not represent a direct SAR study of this compound analogs.
Experimental Protocols
General Synthesis Protocol for N-Substituted this compound Analogs
This protocol describes a general method for the N-alkylation of this compound.
Caption: General workflow for the synthesis of N-substituted analogs.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat as required (monitor by TLC).
-
After completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted analog.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[10]
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[10]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment: Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.[9]
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate in the dark at room temperature for 15 minutes.[9]
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualization of a Key Signaling Pathway: Intrinsic Apoptosis
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism.
Caption: Intrinsic apoptosis pathway often targeted by anticancer agents.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antitumor Evaluation of Novel 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biological Evaluation of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the biological evaluation of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The structural similarity of the benzimidazole nucleus to purine allows these compounds to interact with various biomolecules, making them a fertile ground for drug discovery. This document outlines detailed protocols for assessing the cytotoxic and antimicrobial potential of this specific compound and discusses relevant signaling pathways.
Anticancer Activity Evaluation
The antiproliferative effects of this compound can be determined by assessing its cytotoxicity against various human cancer cell lines. The MTT assay is a widely adopted colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[3]
Data Presentation: In Vitro Cytotoxicity
| Cell Line | Cancer Type | This compound IC50 (µM) [Hypothetical] | Doxorubicin IC50 (µM) [Reference] |
| MCF-7 | Breast Adenocarcinoma | 8.2 | 0.46 |
| A549 | Lung Carcinoma | 15.5 | 0.90 |
| HepG2 | Hepatocellular Carcinoma | 7.1 | 1.20 |
| HT-29 | Colorectal Adenocarcinoma | 11.8 | 1.05 |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of the test compound.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in their appropriate complete medium. Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.
Caption: Overview of potential signaling pathways targeted by benzimidazole derivatives in cancer cells.
Antimicrobial Activity Evaluation
The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[7] The broth microdilution method is a standard and efficient technique for this evaluation.[8]
Data Presentation: Antimicrobial Activity
As with cytotoxicity, specific MIC values for the title compound are not readily found in the searched literature. The following table provides hypothetical MIC values to illustrate the expected data output. Bromo-substituted benzimidazoles have been reported to possess antimicrobial activity.[5]
| Microorganism | Type | This compound MIC (µg/mL) [Hypothetical] | Ciprofloxacin MIC (µg/mL) [Reference] | Amphotericin B MIC (µg/mL) [Reference] |
| Staphylococcus aureus | Gram-positive | 16 | 1 | - |
| Escherichia coli | Gram-negative | 32 | 0.5 | - |
| Candida albicans | Fungus | 8 | - | 1 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
This compound
-
DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
Procedure:
-
Inoculum Preparation: Culture the microbial strains overnight in their respective growth media. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth (MHB or RPMI) directly in the 96-well plate to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism in broth without the compound), a negative control (broth only), and a solvent control (microorganism in broth with the highest concentration of DMSO used). Also, run parallel dilutions of the standard antibiotics.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Visualization of Experimental Workflow
References
- 1. 74478-93-6|Ethyl 2-bromo-1H-imidazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Bromo-1H-benzo[d]imidazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Low or No Product Yield
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient catalysis. The electron-withdrawing nature of the bromine substituent on the 4-bromo-1,2-diaminobenzene can decrease the nucleophilicity of the diamine, requiring more forcing conditions.
-
Decomposition of Starting Materials or Product: Prolonged exposure to high temperatures or strong acidic conditions can lead to the degradation of the starting materials or the desired product.
-
Poor Quality of Reagents: Impurities in the 4-bromo-1,2-diaminobenzene or diethyl oxalate can interfere with the reaction. Diethyl oxalate is particularly sensitive to moisture.
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction outcome.
Troubleshooting Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition by TLC.
-
Time: Extend the reaction time, taking aliquots periodically to monitor the progress of the reaction by TLC.
-
Catalyst: If using an acid catalyst (e.g., HCl, p-TsOH), ensure it is fresh and used in the appropriate stoichiometric amount.
-
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and dried glassware. Handle diethyl oxalate under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Verify Reagent Quality: Use high-purity starting materials. If necessary, purify the 4-bromo-1,2-diaminobenzene by recrystallization.
-
Solvent Selection: While ethanol or acetic acid are commonly used, exploring other high-boiling point solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be beneficial, especially if higher temperatures are required.
Q2: Formation of Significant Amounts of Side Products
Potential Causes:
-
Side Reactions of Starting Materials: 4-bromo-1,2-diaminobenzene can undergo self-condensation or oxidation under harsh conditions.
-
Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, particularly in the presence of water and acid or base at elevated temperatures.
-
Formation of Quinoxaline-2,3-dione: A common side product in the reaction of o-phenylenediamines with diethyl oxalate is the corresponding quinoxaline-2,3-dione.
-
Incomplete Cyclization: The intermediate N-acylated species may not fully cyclize, leading to the presence of acyclic byproducts.
Troubleshooting Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures to minimize decomposition and side reactions.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions to prevent hydrolysis of the diethyl oxalate and the product ester.
-
Inert Atmosphere: Running the reaction under an inert atmosphere can help prevent oxidation of the diamine.
-
Purification Strategy: Develop a robust purification strategy to separate the desired product from the side products. This may involve column chromatography followed by recrystallization.
Q3: Difficulty in Product Purification and Isolation
Potential Causes:
-
Co-precipitation of Impurities: Side products with similar solubility to the desired product can co-precipitate during workup and recrystallization.
-
Product Insolubility: The product may be sparingly soluble in common organic solvents, making recrystallization challenging.
-
Tarry or Oily Product: The formation of polymeric or tarry byproducts can complicate the isolation of a clean solid product.
Troubleshooting Solutions:
-
Systematic Solvent Screening for Recrystallization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof) to find an optimal system for recrystallization.
-
Column Chromatography: If recrystallization is ineffective, utilize silica gel column chromatography to separate the product from impurities. A gradient elution system (e.g., hexane/ethyl acetate) is often effective.
-
Trituration: If the crude product is an oil or a tar, trituration with a non-polar solvent like hexane or diethyl ether can sometimes induce solidification and remove soluble impurities.
-
Activated Charcoal Treatment: If the product is colored due to impurities, treatment with activated charcoal during recrystallization can help decolorize the solution.
Frequently Asked Questions (FAQs)
Q: What is the most common method for the synthesis of this compound?
A: The most common method is the Phillips condensation reaction. This involves the condensation of 4-bromo-1,2-diaminobenzene with diethyl oxalate, typically in the presence of an acid catalyst such as hydrochloric acid or p-toluenesulfonic acid, often with heating.
Q: What are the key starting materials for this synthesis?
A: The key starting materials are 4-bromo-1,2-diaminobenzene and diethyl oxalate.
Q: What is a typical experimental protocol for this synthesis?
A: A general procedure involves heating a mixture of 4-bromo-1,2-diaminobenzene and a slight excess of diethyl oxalate in a suitable solvent such as ethanol or acetic acid, often with a catalytic amount of a strong acid. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the product is isolated by filtration, often followed by purification via recrystallization or column chromatography.
Q: How does the bromine substituent affect the reaction?
A: The bromine atom is an electron-withdrawing group, which reduces the electron density of the benzene ring and decreases the nucleophilicity of the amino groups in 4-bromo-1,2-diaminobenzene. This can make the condensation reaction slower and may require more forcing conditions (higher temperature, longer reaction time) compared to the synthesis with unsubstituted o-phenylenediamine.
Q: What is the likely structure of the main side product?
A: A common side product is 6-bromoquinoxaline-2,3-dione, formed from the condensation of 4-bromo-1,2-diaminobenzene with both carbonyl groups of diethyl oxalate without the final cyclization to a benzimidazole. Another potential side product is the hydrolyzed carboxylic acid, 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 80 | 12 | 45 | 85 |
| 100 | 8 | 65 | 92 |
| 120 | 6 | 75 | 95 |
| 140 | 4 | 72 | 90 (minor decomposition observed) |
Note: Data is representative and may vary based on specific reaction scale and conditions.
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux (78) | 12 | 55 |
| Acetic Acid | 110 | 6 | 70 |
| DMF | 120 | 5 | 78 |
| Toluene | Reflux (111) | 10 | 62 |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
4-bromo-1,2-diaminobenzene
-
Diethyl oxalate
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-diaminobenzene (1.0 eq) in anhydrous ethanol.
-
Add diethyl oxalate (1.2 eq) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
optimizing reaction yield for ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically synthesized via the cyclocondensation of 4-bromo-1,2-phenylenediamine with diethyl oxalate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Reagents: Degradation of starting materials (4-bromo-1,2-phenylenediamine or diethyl oxalate). 3. Improper Solvent: The chosen solvent may not be suitable for the reaction. 4. Ineffective Catalyst: If a catalyst is used, it may be inactive or inappropriate. | 1. Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.[1][2] 2. Reagent Quality: Ensure the purity and dryness of the starting materials. 4-bromo-1,2-phenylenediamine can be sensitive to air and light. 3. Solvent Screening: Perform small-scale reactions in different solvents such as ethanol, methanol, acetonitrile, or DMF to find the optimal one.[3][4] 4. Catalyst Selection: While this reaction can proceed without a catalyst, acidic catalysts are often used. Consider screening mild acid catalysts. |
| Formation of Multiple Byproducts | 1. Side Reactions: Polymerization of starting materials or side reactions due to high temperatures. 2. Impure Starting Materials: Impurities in the 4-bromo-1,2-phenylenediamine or diethyl oxalate can lead to unwanted products. 3. N-Alkylation: If the reaction is performed in an alcoholic solvent at high temperatures for extended periods, N-alkylation of the benzimidazole ring can occur. | 1. Temperature Control: Lower the reaction temperature and monitor for the formation of the desired product. 2. Reagent Purification: Purify the starting materials before use. Recrystallization of 4-bromo-1,2-phenylenediamine may be necessary. 3. Reaction Time: Optimize the reaction time to maximize the yield of the desired product while minimizing byproduct formation. |
| Product Purification Difficulties | 1. Similar Polarity of Product and Impurities: Co-elution during column chromatography. 2. Presence of Tarry Materials: Formation of polymeric byproducts. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. 2. Chromatography Optimization: Use a different solvent system for column chromatography or consider using a different stationary phase. 3. Charcoal Treatment: If colored impurities are present, treatment with activated charcoal may be effective. |
| Inconsistent Reaction Yields | 1. Variability in Reagent Quality: Batch-to-batch variation in the purity of starting materials. 2. Inconsistent Reaction Conditions: Fluctuations in temperature, stirring rate, or reaction time. 3. Atmospheric Moisture: The reaction may be sensitive to moisture. | 1. Reagent Standardization: Use reagents from the same batch or ensure consistent purity. 2. Precise Control: Maintain strict control over all reaction parameters. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method is the Phillips-Ladenburg reaction, which involves the condensation of 4-bromo-1,2-phenylenediamine with diethyl oxalate.[3] This reaction is typically carried out in a suitable solvent, often with heating.
Q2: What are the critical parameters to control for optimizing the reaction yield?
A2: Key parameters to optimize include the choice of solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the 4-bromo-1,2-phenylenediamine, is also crucial for achieving high yields.
Q3: Can I use a catalyst for this reaction?
A3: While the reaction can proceed without a catalyst, acidic catalysts can be employed to improve the reaction rate and yield. However, catalyst selection should be done carefully to avoid unwanted side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This will allow you to determine the optimal time to stop the reaction, maximizing the yield of the desired product and minimizing the formation of byproducts.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data was not found in the search results, one would expect to see characteristic signals in ¹H NMR for the ethyl group (a triplet and a quartet), aromatic protons, and the N-H proton of the imidazole ring. The ¹³C NMR would show signals for the ester carbonyl, the aromatic carbons, and the ethyl group carbons. Mass spectrometry should show the molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound. Optimization may be required.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Diethyl oxalate
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add diethyl oxalate (1.1 to 1.5 equivalents) to the solution.
-
If using a catalyst, add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
As specific quantitative data for yield optimization was not available in the literature, the following table is provided as a template for researchers to record and compare their own experimental results.
| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Observations |
| 1 | Ethanol | Reflux | 4 | None | ||
| 2 | Methanol | Reflux | 4 | None | ||
| 3 | Acetonitrile | Reflux | 4 | None | ||
| 4 | DMF | 100 | 4 | None | ||
| 5 | Ethanol | Reflux | 4 | HCl (cat.) |
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
identifying and minimizing byproducts in benzimidazole-2-carboxylate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of benzimidazole-2-carboxylates.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to benzimidazole-2-carboxylates?
A1: The most common method is a variation of the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a dicarboxylic acid derivative, such as a dialkyl oxalate (e.g., dimethyl oxalate or diethyl oxalate) or a cyanoformate. This reaction is typically carried out at elevated temperatures, sometimes with acid catalysis.[1][2][3]
Q2: My reaction yield is consistently low. What are the initial parameters I should investigate?
A2: Low yields are a frequent issue. The first parameters to optimize are typically the reaction temperature and time. Inadequate temperature or insufficient reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can cause degradation of the starting materials or the product.[1][4] The purity of the starting materials, particularly the o-phenylenediamine, is also critical, as impurities can interfere with the reaction.[4][5] Finally, the choice of solvent and the stoichiometry of the reactants should be carefully controlled.
Q3: I am observing a significant amount of dark, insoluble material in my crude product. What is this and how can I avoid it?
A3: The formation of dark, often polymeric or tar-like materials, is a common problem, especially at high reaction temperatures. These are often the result of oxidative side reactions of the o-phenylenediamine.[6] To minimize their formation, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Using purified o-phenylenediamine can also help, as impurities can promote these side reactions.[4] In some cases, using the dihydrochloride salt of o-phenylenediamine can lead to cleaner reactions with fewer colored impurities.[7]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. You can observe the consumption of the starting materials and the appearance of the product spot.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows for the accurate determination of the percentage of starting materials, product, and any byproducts over time.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Benzimidazole-2-Carboxylate
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not go to completion (starting materials remain) | - Insufficient reaction temperature or time.- Inactive catalyst (if used).- Poor quality of starting materials. | - Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC/HPLC.[1][4]- If using a catalyst, ensure it is fresh and active.- Verify the purity of o-phenylenediamine and the dicarboxylic acid derivative by melting point or spectroscopic methods.[4][5] |
| Formation of multiple unidentified spots on TLC | - Side reactions are occurring.- Degradation of starting materials or product. | - Lower the reaction temperature.- Conduct the reaction under an inert atmosphere to prevent oxidation.[6]- Investigate the effect of different solvents. |
| Product is lost during workup/purification | - The product may be partially soluble in the aqueous phase during extraction.- Inefficient purification method. | - Adjust the pH during aqueous workup to ensure the product is in its neutral, less soluble form before extraction.- Optimize the column chromatography conditions (solvent system, silica gel activity). |
Issue 2: Identification and Minimization of Byproducts
| Observed Byproduct | Identification Method(s) | Probable Cause | Minimization Strategy |
| N-Alkylated Benzimidazole-2-Carboxylate | - NMR: Appearance of new signals corresponding to the alkyl group on the nitrogen.- MS: Molecular ion peak corresponding to the addition of an alkyl group.[8] | Reaction of the benzimidazole nitrogen with the ester of the carboxylate starting material or product. More common at higher temperatures. | - Lower the reaction temperature.- Use a less reactive derivative of the dicarboxylic acid if possible.- Optimize the stoichiometry to avoid a large excess of the carboxylating agent. |
| Bis-benzimidazole or Oligomers | - HPLC: Broad peaks or peaks with very long retention times.- MS: Molecular ion peaks corresponding to multiples of the benzimidazole unit.[9] | Condensation of a benzimidazole molecule with unreacted o-phenylenediamine or another benzimidazole molecule. More likely with dicarboxylic acids. | - Use a higher dilution of reactants.- Slowly add the dicarboxylic acid derivative to the o-phenylenediamine solution to maintain a low concentration of the bifunctional reagent. |
| Amide Byproduct (from incomplete cyclization) | - NMR: Presence of amide N-H and carbonyl signals that do not correspond to the product.- IR: Characteristic amide carbonyl stretch. | Incomplete cyclization of the intermediate formed after the initial condensation. | - Increase reaction temperature or time to promote cyclization.- Ensure adequate acid catalysis if the reaction mechanism requires it. |
| Decarboxylated Benzimidazole | - NMR: Absence of the ester signals.- MS: Molecular ion peak corresponding to the benzimidazole core without the carboxylate group. | Thermal degradation of the carboxylate product, especially at very high temperatures. | - Reduce the reaction temperature and time to the minimum required for complete conversion of starting materials. |
Quantitative Data on Byproduct Formation
The following table summarizes hypothetical data to illustrate the effect of reaction conditions on product yield and byproduct formation. Actual results will vary depending on the specific substrates and reaction setup.
| Entry | Temperature (°C) | Time (h) | Solvent | Product Yield (%) | N-Alkylation Byproduct (%) | Oligomers (%) |
| 1 | 120 | 12 | Toluene | 65 | 5 | 10 |
| 2 | 150 | 8 | Toluene | 80 | 10 | 5 |
| 3 | 180 | 6 | Toluene | 70 | 20 | 8 |
| 4 | 150 | 8 | DMF | 85 | 8 | 3 |
| 5 | 150 | 12 | DMF | 82 | 12 | 4 |
Experimental Protocols
Protocol 1: General Synthesis of Ethyl Benzimidazole-2-carboxylate
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., ethanol or toluene). To this solution, add diethyl oxalate (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[10]
-
Protocol 2: Identification of Byproducts by HPLC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector at a wavelength where the benzimidazole core absorbs (typically around 270-280 nm).
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis: Full scan mode to identify the molecular weights of all components in the mixture. Tandem MS (MS/MS) can be used to fragment the ions of interest to aid in structural elucidation.[11]
-
Visualizations
Caption: General experimental workflow for benzimidazole-2-carboxylate synthesis.
Caption: Troubleshooting guide for common byproducts in benzimidazole-2-carboxylate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. banglajol.info [banglajol.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. cris.huji.ac.il [cris.huji.ac.il]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Halogenated Benzimidazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of halogenated benzimidazole compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of halogenated benzimidazoles, offering potential causes and recommended solutions.
Issue 1: Low Solubility of the Halogenated Benzimidazole
Question: My halogenated benzimidazole compound has very low solubility in common organic solvents, making purification by chromatography and recrystallization difficult. What can I do?
Answer: Low solubility is a frequent challenge with benzimidazole derivatives, and halogenation can sometimes exacerbate this issue. The introduction of halogens can influence crystal packing and intermolecular interactions, affecting solubility.[1][2] Here are several approaches to address this:
-
Solvent Screening: A broad solvent screening is crucial. Consider more polar aprotic solvents like DMF, DMSO, or NMP for initial dissolution, although their high boiling points can complicate removal. For chromatography, you might need to use a strong solvent to dissolve the sample and then adsorb it onto silica gel for dry loading.
-
Acid/Base Chemistry: Benzimidazoles are weakly basic and can often be dissolved in acidic solutions (e.g., dilute HCl or acetic acid).[3] This can be useful for purification by acid-base extraction. After extraction into the aqueous acidic phase, the product can be precipitated by neutralization with a base. Be cautious, as some halogenated benzimidazoles can be sensitive to strong acids or bases.[4]
-
Elevated Temperatures: Heating the solvent during extraction or for recrystallization can significantly increase the solubility of your compound.
-
Co-solvents: Using a mixture of solvents can modulate the polarity and improve solubility. For example, a small amount of a more polar solvent like methanol or ethanol can be added to a less polar solvent like dichloromethane to improve the solubility of the compound.
Issue 2: Co-elution of Impurities during Column Chromatography
Question: I am having difficulty separating my desired halogenated benzimidazole from impurities with very similar Rf values during column chromatography. How can I improve the separation?
Answer: Co-elution is a common problem, especially with structurally similar impurities such as isomers or unreacted starting materials. The polarity of halogenated benzimidazoles can be very similar to that of their precursors.
-
Optimize the Mobile Phase:
-
Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane, cyclohexane) and a more polar solvent (e.g., ethyl acetate, acetone) is a good starting point.[5][6][7] Sometimes, adding a small amount of a third solvent, like methanol or triethylamine (to suppress tailing with basic compounds), can significantly improve separation.
-
Gradient Elution: A shallow gradient of the polar solvent can help to resolve closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity.[6]
-
-
Stationary Phase:
-
Silica Gel Type: Standard silica gel is acidic. If your compound is acid-sensitive, consider using deactivated (neutral) silica gel or alumina.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase flash chromatography can be a powerful alternative for separating compounds based on hydrophobicity.[8]
-
-
Sample Loading: For compounds with poor solubility in the eluent, use a dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this onto the column.[6]
Issue 3: Persistent Colored Impurities
Question: My purified halogenated benzimidazole is still colored (e.g., yellow or brown), even after chromatography. How can I remove these colored impurities?
Answer: Colored impurities often arise from oxidation of starting materials (like o-phenylenediamines) or side reactions during synthesis.[3][9]
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution.[9][10] The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product. The charcoal is then removed by hot filtration through a pad of celite.
-
Recrystallization from a Different Solvent System: Sometimes a change in the recrystallization solvent can leave the colored impurity in the mother liquor.
-
Reverse-Phase Chromatography: As mentioned earlier, reverse-phase chromatography can be effective at separating polar colored impurities from the less polar desired product.[8]
Issue 4: Product Oiling Out or Failing to Crystallize During Recrystallization
Question: My halogenated benzimidazole "oils out" instead of forming crystals, or it remains in solution even after cooling. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Failure to crystallize is often due to using too much solvent or the presence of impurities that inhibit crystal formation.[9]
-
To Address Oiling Out:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to lower the saturation point.[9]
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help. Slow cooling encourages the formation of an ordered crystal lattice.
-
Change Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvents or solvent pairs.[11]
-
-
To Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[9]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.
-
Reduce Solvent Volume: If you suspect too much solvent was used, carefully evaporate some of it and try to cool the solution again.[9]
-
Add an Anti-solvent: If your compound is dissolved in a "good" solvent, slowly add a "poor" solvent (one in which the compound is insoluble) until the solution becomes turbid, then heat to clarify and cool slowly.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of halogenated benzimidazoles?
A1: Common impurities include unreacted starting materials (o-phenylenediamines and aldehydes/carboxylic acids), over-alkylated or di-substituted products, and products from side reactions or degradation. Oxidation of the o-phenylenediamine starting material can also lead to colored impurities.[4][9]
Q2: How does the position of the halogen atom affect purification?
A2: The position of the halogen atom can influence the compound's polarity, solubility, and crystal packing. Isomers (e.g., 4-chloro vs. 5-chloro benzimidazole) can have very similar polarities, making their separation by chromatography challenging. The presence of a halogen can also introduce halogen bonding, a noncovalent interaction that can affect chromatographic retention.[13][14] Careful optimization of the chromatographic conditions is often necessary to separate positional isomers.
Q3: Are there any specific safety precautions I should take when purifying halogenated benzimidazoles?
A3: Halogenated organic compounds should always be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some halogenated compounds can be irritants or have other toxicological properties. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with.
Q4: Can I use HPLC for the purification of my halogenated benzimidazole?
A4: Yes, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a very effective technique for purifying halogenated benzimidazoles to a high degree of purity.[15][16] Reversed-phase HPLC is commonly used, where the separation is based on the hydrophobicity of the molecules.[15][17][18] A stability-indicating HPLC method can also be developed to ensure that the purification process does not degrade the compound.[19][20][21][22]
Data Presentation
Table 1: Comparison of Purification Methods for Halogenated Benzimidazoles
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Recrystallization | 60-90% | >98% | Simple, cost-effective, scalable.[23] | Can be time-consuming, potential for product loss in mother liquor, may not remove impurities with similar solubility. |
| Column Chromatography | 50-80% | >95% | Good for separating mixtures, applicable to a wide range of polarities.[6] | Can be labor-intensive, uses large volumes of solvent, potential for product degradation on silica.[9] |
| Preparative HPLC | 40-70% | >99% | High resolution and purity, automated.[16] | Expensive, limited sample capacity, requires specialized equipment. |
| Acid-Base Extraction | 70-95% | Variable | Good for removing non-basic impurities.[3] | Only applicable to basic compounds, may not be suitable for acid/base sensitive compounds.[4] |
Table 2: Common Recrystallization Solvents for Halogenated Benzimidazoles
| Solvent/Solvent System | Compound Type | Observations |
| Ethanol/Water | Moderately polar benzimidazoles | Good for inducing crystallization of many benzimidazole derivatives. |
| Ethyl Acetate/Hexane | Less polar benzimidazoles | A common and effective solvent pair for a wide range of organic compounds.[11] |
| Methanol | Polar benzimidazoles | Can be effective, but solubility might be high, leading to lower recovery.[23] |
| Toluene | Aromatic-rich benzimidazoles | Can be a good choice for compounds with multiple aromatic rings. |
| Dichloromethane/Hexane | Less polar benzimidazoles | Good for compounds that are highly soluble in chlorinated solvents. |
Experimental Protocols
Protocol 1: Purification of 2-Chlorobenzimidazole by Recrystallization
-
Dissolution: In a fume hood, place the crude 2-chlorobenzimidazole in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. If the solution is colored, add a small amount of activated carbon.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.[23]
Protocol 2: Purification of a Brominated Benzimidazole by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf for the desired compound is typically between 0.2 and 0.4.[6]
-
Column Packing: Prepare a silica gel column using the chosen eluent. A typical ratio is 50-100 parts silica gel to 1 part crude material by weight.[6]
-
Sample Loading: Dissolve the crude brominated benzimidazole in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the solution onto the top of the silica gel column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[6]
-
Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a shallow gradient of increasing polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane) can be used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified brominated benzimidazole.
Mandatory Visualization
Caption: General workflow for the purification of halogenated benzimidazole compounds.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. biotage.com [biotage.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. conceptsecotech.com [conceptsecotech.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. mt.com [mt.com]
- 13. The interplay between hydrogen and halogen bonding: substituent effects and their role in the hydrogen bond enhanced halogen bond - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Molecular mechanical study of halogen bonding in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. validated stability indicating: Topics by Science.gov [science.gov]
- 22. ijpsm.com [ijpsm.com]
- 23. prepchem.com [prepchem.com]
troubleshooting NMR spectrum of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
Technical Support Center: Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the NMR spectrum of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My spectrum shows very broad peaks, especially in the aromatic region. What is the cause?
A1: Broad peaks can result from several factors:
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Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field. Re-shimming the instrument carefully can often resolve this.[1][2] Poor quality NMR tubes or the presence of air bubbles or insoluble material can also lead to poor shimming results.[1]
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Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening or molecular aggregation, both of which can broaden signals.[2] Try diluting your sample.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Quadrupolar Broadening: The bromine atom on the benzimidazole ring has a quadrupole moment which can sometimes lead to broadening of adjacent proton signals, although this is often more pronounced for carbons.
Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify them?
A2: Unidentified peaks are common and usually originate from:
-
Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) can be difficult to remove completely.[3] Cross-reference the peak's chemical shift with standard solvent charts. Ethyl acetate, for instance, is notoriously difficult to remove from some compounds.[3]
-
Water: NMR solvents can absorb moisture from the air.[3] A broad peak, typically between 1.5-4.5 ppm depending on the solvent, is often water. You can confirm this by adding a drop of D₂O to your sample; the water peak will disappear or shift.[3]
-
Starting Materials: Incomplete reaction can leave starting materials. Compare your spectrum to the known spectra of the reactants used in the synthesis of this compound.
-
Grease: Silicone grease from glassware joints can appear as a small, broad singlet around 0 ppm.
Q3: The N-H proton signal is either very broad or completely absent. What should I do?
A3: The N-H proton is acidic and can undergo chemical exchange, which often results in a broad signal or no signal at all.
-
Solvent Effects: The solvent plays a crucial role. In protic solvents like methanol-d₄, the N-H proton will rapidly exchange with deuterium and become invisible. In aprotic solvents like DMSO-d₆, the N-H proton is usually a sharp singlet because hydrogen bonding with the solvent slows down the exchange rate.
-
D₂O Exchange: To confirm the identity of an N-H peak, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear due to proton-deuterium exchange.[3]
-
Temperature: Lowering the temperature of the experiment can sometimes slow the exchange rate enough to sharpen the N-H signal.
Q4: The integration values for my peaks do not match the expected proton ratios. How can I fix this?
A4: Incorrect integration can stem from several issues:
-
Poor Phasing and Baseline Correction: Before integrating, ensure the spectrum is properly phased and the baseline is flat. An uneven baseline is a common source of integration errors.
-
Overlapping Peaks: If peaks overlap, such as the residual solvent peak with your analyte signals, accurate integration becomes difficult.[3] Try using a different deuterated solvent to move the interfering peak.[3]
-
Saturated Receiver: If your sample is very concentrated, the intense signals might saturate the receiver, leading to non-quantitative results.[4][5] This can be addressed by reducing the receiver gain or decreasing the pulse angle (tip angle).[5]
-
Insufficient Relaxation Delay: For quantitative results, ensure the relaxation delay (d1) is long enough (typically 5 times the longest T₁ relaxation time) to allow all protons to fully relax between scans.
Expected NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and concentration.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||
| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |
| Ethyl CH₃ (t) | ~1.4 | Ethyl CH₃ | ~14 |
| Ethyl CH₂ (q) | ~4.4 | Ethyl CH₂ | ~62 |
| Aromatic H (H-7) | ~7.5-7.7 | Aromatic C (C-5, C-Br) | ~115-120 |
| Aromatic H (H-6) | ~7.4-7.6 | Aromatic C (C-7) | ~115-125 |
| Aromatic H (H-4) | ~7.8-8.0 | Aromatic C (C-6) | ~125-130 |
| Imidazole N-H (br s) | ~12-13 (in DMSO-d₆) | Aromatic C (C-4) | ~120-125 |
| Fused C (C-3a, C-7a) | ~135-145 | ||
| Imidazole C (C-2) | ~140-150 | ||
| Carbonyl C=O | ~160-165 |
Standard ¹H NMR Experimental Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your purified this compound.
-
Transfer the solid to a clean, dry standard NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid particles remain, as this will degrade shimming quality.[2]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using the sample gauge.
-
Place the sample into the NMR spectrometer.
-
Load a standard set of experimental parameters for a ¹H experiment.
-
-
Locking and Shimming:
-
Acquisition:
-
Set the appropriate number of scans (e.g., 8 or 16 for a moderately concentrated sample).
-
Set the receiver gain automatically or manually. Avoid setting it too high to prevent ADC overflow errors.[1]
-
Initiate the acquisition by typing the appropriate command (e.g., zg).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Perform a baseline correction to ensure the baseline is flat.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate the peaks and analyze the resulting spectrum.
-
Visual Troubleshooting Guide
The following diagram provides a logical workflow for diagnosing and solving common issues encountered during NMR analysis.
Troubleshooting workflow for common NMR spectral issues.
References
- 1. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 2. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
improving the stability of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate in solution
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. The ester functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, while the benzimidazole core can be sensitive to oxidation and photodegradation.[1][2][3][4][5][6]
Q2: To what degradation products can this compound convert?
A2: The primary degradation product is likely to be 5-bromo-1H-benzo[d]imidazole-2-carboxylic acid, resulting from the hydrolysis of the ethyl ester.[7] Further degradation of the benzimidazole ring may occur under harsh conditions, leading to more complex mixtures of byproducts.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: To enhance stability, it is recommended to store solutions of this compound at low temperatures (-20°C or -80°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.[1] The use of a buffered solution at a neutral pH can also help to minimize hydrolysis.
Q4: How can I monitor the stability of my this compound solution over time?
A4: The stability of the solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][8] These methods allow for the quantification of the parent compound and the detection of any degradation products that may have formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound in solution | Hydrolysis of the ethyl ester due to non-neutral pH. | Prepare solutions in a buffered system (e.g., phosphate-buffered saline, PBS) at a pH close to neutral (pH 7.0-7.4). Avoid highly acidic or basic conditions. |
| Elevated storage temperature. | Store stock solutions and working solutions at low temperatures (-20°C or -80°C) when not in use. For experiments at elevated temperatures, minimize the incubation time as much as possible.[1] | |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | Conduct a forced degradation study (see experimental protocol below) to identify the conditions causing degradation. This will help in optimizing your experimental parameters to avoid the formation of these impurities.[2][3][4][5] |
| Oxidation of the compound. | Degas your solvents and consider adding an antioxidant (e.g., BHT, ascorbic acid) to your solution if compatible with your experimental setup. Prepare fresh solutions before use. | |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent. | Test the solubility of the compound in a range of biocompatible solvents (e.g., DMSO, ethanol, PEG400) and select the one that provides the best solubility and stability. |
| Change in pH affecting solubility. | Ensure the pH of your solution is maintained within a range where the compound is most soluble. The carboxylic acid degradation product may have different solubility properties. | |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Prepare fresh working solutions from a frozen stock solution for each experiment. Minimize the exposure of the working solution to light and ambient temperature. |
Experimental Protocols
To systematically evaluate the stability of this compound in your specific experimental conditions, a forced degradation study is recommended.[2][3][4][5]
Protocol: Forced Degradation Study
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., HPLC-grade acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
For each condition, dilute the stock solution with the respective stressor solution to a final concentration of 100 µg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Incubate the solution (in a neutral buffer) at 60°C.
-
Photostability: Expose the solution (in a neutral buffer) to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp).
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Analysis:
-
At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions).
-
Analyze the samples by a validated stability-indicating HPLC method. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid, and detection at a suitable UV wavelength (e.g., 280 nm).
5. Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point for each stress condition.
-
Identify and quantify any major degradation products.
Data Presentation
The following tables can be used to summarize the data from your forced degradation studies.
Table 1: Stability of this compound under Various Stress Conditions
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 0.1 M HCl | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 0.1 M NaOH | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 3% H₂O₂ | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 60°C | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| Photostability | 0 | 100 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical signaling pathway involving a benzimidazole derivative.
Caption: Factors influencing the stability of the compound.
References
- 1. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
resolving issues with low yield in the synthesis of brominated benzimidazoles
Welcome to the Technical Support Center for the synthesis of brominated benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthesis, with a primary focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction of benzimidazole is resulting in a very low yield. What are the most common causes?
A1: Low yields in the bromination of benzimidazoles can stem from several factors. Key areas to investigate include:
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can significantly impact the efficiency of the reaction.
-
Incorrect Choice of Brominating Agent: The reactivity of the brominating agent (e.g., N-Bromosuccinimide vs. elemental bromine) should be matched to the specific benzimidazole substrate.
-
Side Reactions: The formation of undesired byproducts, such as over-brominated species or products from reactions with substituents on the benzimidazole ring, can consume starting material and reduce the yield of the desired product.
-
Incomplete Reactions: The reaction may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).
-
Purification Losses: Significant amounts of the product may be lost during workup and purification steps.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity of the bromination?
A2: Achieving high regioselectivity is crucial for maximizing the yield of the desired isomer. The position of bromination on the benzimidazole ring is influenced by:
-
Directing Effects of Substituents: Existing groups on the benzimidazole ring will direct the incoming bromine to specific positions. Understanding the electronic properties (electron-donating vs. electron-withdrawing) of these substituents is key.
-
Reaction Conditions: The choice of solvent and the presence of a catalyst can influence the regioselectivity of the bromination. For instance, in some cases, using a Lewis acid catalyst can alter the position of bromination.
-
Steric Hindrance: Bulky substituents can prevent bromination at adjacent positions.
Q3: What are the most effective brominating agents for benzimidazoles?
A3: The choice of brominating agent is critical and depends on the reactivity of the benzimidazole substrate.
-
N -Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, often preferred for substrates that are sensitive to harsher conditions. It is commonly used in radical reactions for benzylic bromination but also serves as a source of electrophilic bromine for aromatic bromination.
-
Elemental Bromine (Br₂): This is a more reactive brominating agent and is suitable for less reactive benzimidazole derivatives. However, its high reactivity can sometimes lead to over-bromination and other side reactions.
-
Other Reagents: Other reagents like pyridinium hydrobromide perbromide (PHP) and phenyltrimethylammonium perbromide (PTAB) can also be used and may offer advantages in specific cases.
Q4: How can I minimize the formation of over-brominated byproducts?
A4: The formation of di- or tri-brominated products is a common cause of low yields for the desired mono-brominated compound. To minimize this:
-
Control Stoichiometry: Use a controlled amount of the brominating agent, typically 1.0 to 1.2 equivalents for mono-bromination.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple brominations on the same molecule.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reactivity and improve selectivity.
Troubleshooting Guides
Issue 1: Low Yield of Brominated Product
This guide provides a systematic approach to diagnosing and resolving low yields in the synthesis of brominated benzimidazoles.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Isomers
This guide helps in addressing issues of poor regioselectivity during the bromination of substituted benzimidazoles.
Decision Pathway for Improving Regioselectivity
Caption: A decision tree for enhancing regioselectivity.
Data Presentation
The following tables summarize quantitative data on how different reaction parameters can affect the yield of brominated benzimidazoles.
Table 1: Effect of Base and Solvent on the N-Alkylation of Dibromobenzimidazoles
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | MeCN | Reflux | 24 | 13-94 |
| 2 | NaHCO₃ | MeCN | Reflux | 24 | High |
| 3 | NaH | DMF | 30 | - | - |
| 4 | KOH | EtOH | MW | - | - |
| 5 | Et₃N | Acetone | Reflux | - | up to 92 |
Note: Yields can vary significantly depending on the specific alkylating agent used.
Table 2: Comparison of Bromination Conditions for Benzimidazole
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Br₂ | Acetic Acid | Room Temp | - | 6-Bromobenzimidazole | - |
| 2 | KBrO₃/HBr | - | - | - | 7-Bromobenzimidazole | - |
| 3 | NBS | CCl₄ | Reflux | - | Brominated Benzimidazole | Good |
Experimental Protocols
Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)
This protocol is a general guideline for the bromination of an activated benzimidazole derivative.
Reaction Workflow
Caption: A step-by-step workflow for NBS bromination.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the benzimidazole starting material (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise at room temperature. For less reactive substrates, the reaction may require heating to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure brominated benzimidazole.
Protocol 2: General Procedure for Bromination using Elemental Bromine (Br₂)
This protocol is a general guideline and should be performed with caution in a well-ventilated fume hood due to the hazardous nature of bromine.
Detailed Steps:
-
Reaction Setup: Dissolve the benzimidazole derivative (1.0 eq.) in a suitable solvent (e.g., acetic acid or chloroform) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of elemental bromine (1.0-1.1 eq.) in the same solvent dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Isolation and Purification: Collect the precipitated product by filtration, wash with water, and dry. If the product is soluble in an organic solvent, perform an extraction. The crude product can be further purified by recrystallization or column chromatography.
managing side reactions during the synthesis of benzimidazole derivatives
Welcome to the technical support center for the synthesis of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of benzimidazole derivatives?
A1: The most prevalent side reactions include the formation of 1,2-disubstituted benzimidazoles, colored impurities due to oxidation, and in some cases, the formation of dimeric byproducts. Thermal degradation can also occur at high temperatures.
Q2: How can I minimize the formation of colored impurities in my product?
A2: Colored impurities often arise from the oxidation of o-phenylenediamine or intermediates. Using o-phenylenediamine dihydrochloride can reduce these impurities.[1][2] Additionally, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. Purification techniques like treatment with activated carbon during recrystallization are also effective at removing colored byproducts.
Q3: What is the primary cause of low yields in benzimidazole synthesis?
A3: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions (temperature, time, solvent), inactive or insufficient catalyst, and product loss during workup and purification. The formation of side products also inherently lowers the yield of the desired product.
Q4: Can the choice of solvent impact the formation of side reactions?
A4: Yes, the solvent can influence reaction selectivity and yield. Polar solvents like ethanol and methanol are often reported to give good results. However, the optimal solvent is dependent on the specific reactants and catalyst used. It is advisable to perform a small-scale solvent screening to determine the best choice for your reaction.
Q5: Is it possible to completely avoid the formation of 1,2-disubstituted side products when reacting o-phenylenediamine with aldehydes?
A5: While complete avoidance is challenging, the formation of 1,2-disubstituted benzimidazoles can be significantly minimized. The choice of catalyst and reaction conditions plays a crucial role. For instance, certain catalysts can selectively promote the formation of the desired 2-substituted benzimidazole.[3]
Troubleshooting Guides
Issue 1: Formation of 1,2-Disubstituted Benzimidazole as a Major Side Product
Question: My reaction of o-phenylenediamine with an aldehyde is producing a significant amount of the 1,2-disubstituted benzimidazole. How can I improve the selectivity for the 2-substituted product?
Answer: The formation of 1,2-disubstituted benzimidazoles is a common selectivity issue. Here’s a step-by-step guide to address this:
1. Catalyst Selection: The choice of catalyst is critical for controlling selectivity. Some catalysts favor the formation of 2-substituted benzimidazoles, while others may promote the 1,2-disubstituted product.
-
For 2-substituted products: Catalysts like supported gold nanoparticles have shown high selectivity for 2-substituted benzimidazoles.[1][4]
-
For 1,2-disubstituted products: Lewis acids such as Er(OTf)₃ can selectively yield 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[3]
2. Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can sometimes favor the kinetic product, which may be the desired 2-substituted benzimidazole.
-
Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your specific substrate.
-
Stoichiometry: Carefully controlling the stoichiometry of the o-phenylenediamine to the aldehyde can also affect the product distribution.
3. Purification: If the formation of the 1,2-disubstituted product cannot be completely suppressed, separation can be achieved through chromatographic techniques such as column chromatography, taking advantage of the potential polarity differences between the two isomers.
Issue 2: Persistent Colored Impurities in the Final Product
Question: After purification, my benzimidazole derivative is still yellow or brown. How can I obtain a colorless product?
Answer: Colored impurities are typically high molecular weight condensation products or result from oxidation. Here are some effective purification strategies:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The charcoal will adsorb the colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your product. Remove the charcoal by hot filtration before allowing the solution to cool and crystallize.
-
Recrystallization Solvent: Ensure you are using an appropriate solvent for recrystallization. A solvent in which the impurities are highly soluble and the desired product has lower solubility at room temperature is ideal.
-
Use of o-Phenylenediamine Dihydrochloride: Starting with the dihydrochloride salt of o-phenylenediamine can lead to the formation of fewer colored impurities.[1][2]
Issue 3: Formation of Dimeric Impurities
Question: I have identified a dimeric byproduct in my reaction mixture. What causes this, and how can I prevent it?
Answer: Dimer formation can occur, particularly in reactions involving specific linkers or under certain catalytic conditions.
-
Mechanism: Dimerization can happen if a bifunctional linker is used or if an intermediate can react with another molecule of the starting material or product. For example, in the synthesis of ufiprazole, dimeric impurities have been observed.[4]
-
Prevention:
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to dimers.
-
Controlled Addition: Slow, dropwise addition of one reactant to the other can help to maintain a low concentration of the added reactant, thus minimizing dimerization.
-
Catalyst Choice: The catalyst can influence the reaction pathway. Investigating different catalysts may help to find one that does not promote dimer formation.
-
-
Purification: Dimeric impurities, being larger and often having different polarity, can typically be separated from the desired monomeric product by column chromatography or careful recrystallization.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts and reaction conditions on the yield of benzimidazole derivatives, which can help in selecting a suitable method to maximize the desired product and minimize side reactions.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 | 95 | [5] |
| NH₄Cl | Ethanol | 80-90 | 3 | 78 | [3] |
| LaCl₃ | Acetonitrile | Reflux | 2-4 | 85-95 | [6][7] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | High | [1] |
| Methane Sulfonic Acid (5 mol%) | Acetonitrile | Room Temp. | 3 | 92 | [8] |
Table 2: Effect of Reaction Method on Yield and Reaction Time
| Method | Catalyst | Yield Increase | Time Reduction | Reference |
| Microwave Irradiation | Polyphosphoric Acid | 10-50% | 96-98% | [1] |
| Ultrasound Irradiation | ZnFe₂O₄ | - | Shorter Time | [9] |
| Conventional Heating | Various | Baseline | Baseline | [1] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles (Conventional Heating)
This protocol describes the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
10% Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and the carboxylic acid.
-
Add a catalytic amount of PPA or p-TsOH.
-
Heat the mixture under reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice and neutralize with a 10% NaOH solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent.[10]
Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This method utilizes microwave irradiation to accelerate the reaction between an o-phenylenediamine and an aldehyde or carboxylic acid.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Aldehyde or Carboxylic acid (1.0-1.2 eq)
-
Catalyst (if required)
-
Solvent (if required)
Procedure:
-
In a microwave-safe vessel, combine the o-phenylenediamine, aldehyde or carboxylic acid, and catalyst (if any).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for 1-15 minutes.
-
After irradiation, allow the vessel to cool to room temperature.
-
Perform the work-up as described in the corresponding conventional synthesis protocol (e.g., neutralization, precipitation, filtration).
-
Purify the product by recrystallization.[10]
Visualizations
Caption: Reaction pathways in benzimidazole synthesis.
Caption: Troubleshooting workflow for side reactions.
References
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis & Purification of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of synthesized ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during synthesis and purification.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can arise during the synthesis and purification of this compound, leading to a purer final product.
Issue 1: Low Yield of Crude Product
Question: I am getting a very low yield of my crude this compound after the initial synthesis. What are the possible causes and how can I improve it?
Answer:
Low yields in benzimidazole synthesis, often based on the Phillips-Ladenburg reaction, can stem from several factors.[1][2] Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The condensation reaction between 4-bromo-1,2-phenylenediamine and diethyl oxalate may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for a sufficient duration, as some benzimidazole syntheses require several hours at reflux.[3]
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for the condensation to proceed efficiently. Aromatic acids in the Phillips synthesis may require temperatures above 180°C.[1]
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC.
-
-
Poor Quality Starting Materials: Impurities in the 4-bromo-1,2-phenylenediamine or diethyl oxalate can interfere with the reaction. The diamine is particularly susceptible to oxidation.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the 4-bromo-1,2-phenylenediamine before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.
-
-
Precipitation Issues: The product may not be fully precipitating from the reaction mixture upon cooling or neutralization.
-
Solution: After cooling the reaction, try adding ice-cold water or adjusting the pH with a base like sodium hydroxide to induce precipitation.[4] Ensure the mixture is sufficiently cold to minimize the solubility of the product.
-
Issue 2: Persistent Colored Impurities in the Final Product
Question: My purified this compound is still yellow or brown, even after initial purification. How can I remove these colored impurities?
Answer:
Colored impurities are a common issue in benzimidazole synthesis, often due to the oxidation of the o-phenylenediamine starting material.[5] Here are effective methods for their removal:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.
-
Protocol: Add a small amount (typically 1-2% w/w of your compound) of activated carbon to the hot, dissolved solution of your crude product. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Potassium Permanganate Treatment: For stubborn discoloration, a mild oxidation of the impurities followed by clarification can be effective.
-
Protocol: Dissolve the crude product in boiling water. Add a dilute solution of potassium permanganate dropwise until a faint pink color persists. Then, add sodium bisulfite until the solution becomes colorless.[6] The purified benzimidazole can then be recovered by cooling and filtration.
-
Issue 3: Difficulty in Purifying the Product by Column Chromatography
Question: I'm having trouble getting good separation of my product from impurities using column chromatography. What can I do?
Answer:
Column chromatography can be challenging if the polarity of your product and impurities are very similar. Here are some troubleshooting tips:
-
Optimize the Solvent System: The choice of eluent is critical for good separation.
-
Solution: Use TLC to screen a variety of solvent systems with different polarities. A common starting point for benzimidazole derivatives is a mixture of a non-polar solvent like hexane or ethyl acetate and a more polar solvent like methanol.[7][8] A gradient elution, where the polarity of the solvent system is gradually increased, can also be very effective.
-
-
Product Streaking on the Column: This can be due to the slightly acidic nature of silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This can help to prevent streaking and improve the peak shape of your basic benzimidazole product.
-
-
Dry Loading: If your product has low solubility in the eluent, it can be difficult to load onto the column.
-
Solution: Use the dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is a variation of the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2] For this compound, this would typically involve the reaction of 4-bromo-1,2-phenylenediamine with diethyl oxalate, often in the presence of an acid catalyst like hydrochloric acid and at elevated temperatures.[1]
Q2: What are the best recrystallization solvents for purifying this compound?
A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6] For benzimidazole derivatives, common and effective solvents include ethanol, methanol, acetone, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.[9] Small-scale solubility tests are recommended to determine the optimal solvent or solvent system for your specific product.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of a compound and quantifying any impurities.[10][11] A reversed-phase HPLC method with a C8 or C18 column and a mobile phase of acetonitrile/water with a modifier like formic or phosphoric acid is a good starting point.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can also be used to assess purity by identifying signals from impurities. The absence of signals from starting materials or known side products is a good indication of purity.
-
Melting Point: A sharp melting point range that is consistent with the literature value indicates a high degree of purity. Impurities will typically broaden and depress the melting point.
Q4: What are some common side products to look out for?
A4: Besides unreacted starting materials, potential side products in benzimidazole synthesis can include:
-
Over-alkylation/acylation products: If the reaction conditions are not carefully controlled, reaction at the N-H of the imidazole ring can occur.
-
Polymeric materials: High reaction temperatures can sometimes lead to the formation of tarry, polymeric byproducts.[9]
-
Oxidation products: As mentioned earlier, the o-phenylenediamine starting material is prone to oxidation, leading to colored impurities.
Data Presentation
The following table summarizes the expected outcomes of different purification strategies for benzimidazole derivatives, based on literature for analogous compounds. The actual yields and purity will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Solvents/Conditions | Expected Purity | Expected Yield | Notes |
| Recrystallization | Ethanol or Methanol | >98% | 60-85% | Good for removing less polar and more polar impurities. Yield can be optimized by minimizing the amount of hot solvent used.[11] |
| Recrystallization with Charcoal Treatment | Hot Ethanol with Activated Carbon | >99% | 50-75% | Highly effective for removing colored impurities. Some product loss due to adsorption on the charcoal is expected.[9] |
| Column Chromatography | Silica Gel, Ethyl Acetate/Hexane gradient | >99% | 40-70% | Excellent for separating impurities with similar polarity to the product. Yield can be lower due to product loss on the column. |
| Acid-Base Extraction | 1. Dissolve in organic solvent (e.g., Ethyl Acetate) 2. Extract with aqueous HCl 3. Neutralize aqueous layer with NaOH to precipitate product | >95% | 70-90% | A good initial purification step to remove non-basic impurities. May not remove other basic impurities.[5] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and well-packed bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Troubleshooting workflow for purity enhancement.
Caption: General purification workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 144167-50-0|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Ethyl 5-bromo-4-nitro-1H-benzo[d]imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 12. Comparison of two different isolation methods of benzimidazoles and their metabolites in the bovine liver by solid-phase extraction and liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate and Albendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of the widely used anthelmintic and repurposed anticancer drug, albendazole, with the potential activities of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate. While extensive data exists for albendazole, information on this compound is limited. Therefore, this comparison infers its potential activities based on the known structure-activity relationships of related benzimidazole derivatives.
Overview of Compounds
Albendazole is a broad-spectrum benzimidazole carbamate with well-established anthelmintic properties against a wide range of intestinal parasites.[1] Its mechanism of action primarily involves the inhibition of tubulin polymerization in parasites, leading to impaired glucose uptake and eventual death.[1] More recently, albendazole has garnered significant interest as a potential anticancer agent due to its ability to disrupt microtubule dynamics in cancer cells, inducing cell cycle arrest and apoptosis.[1]
Comparative Biological Activity
The following tables summarize the known quantitative data for albendazole and the inferred potential for this compound.
Anthelmintic Activity
| Parameter | Albendazole | This compound |
| Mechanism of Action | Inhibition of β-tubulin polymerization in helminths.[1] | Inferred: Likely inhibition of tubulin polymerization. |
| Spectrum of Activity | Broad-spectrum against nematodes (roundworms, hookworms, whipworms) and cestodes (tapeworms).[2][3][4][5] | Not Available |
| Clinical Efficacy (Cure Rates) | - Ascariasis: 95.3%[2] - Ancylostomiasis (Hookworm): 92.2%[2] - Trichuriasis (Whipworm): 90.5%[2] - Enterobiasis (Pinworm): 100%[2] - Taeniasis (Tapeworm): 64.9% (single dose), 86.1% (3-day course)[2] - Hymenolepiasis: 63.4% (3-day course)[2] | Not Available |
Anticancer Activity
| Parameter | Albendazole | This compound |
| Mechanism of Action | Inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[1][6] | Inferred: Potential inhibition of tubulin polymerization and induction of apoptosis based on the benzimidazole scaffold. |
| In Vitro Cytotoxicity (IC50 Values) | - HT-29 (Colon Cancer): 0.12 µM[6] - MCF-7 (Breast Cancer): EC50 = 44.9 µM (24h)[7] - HPV-negative Head and Neck Squamous Cell Carcinoma (average): 152 nM[8] | Not Available |
| Affected Signaling Pathways | Disruption of microtubule dynamics, induction of apoptosis.[1] | Inferred: Potential to affect microtubule-dependent pathways and apoptotic signaling. |
Experimental Protocols
To empirically compare the biological activities of these two compounds, the following experimental protocols would be employed.
In Vitro Anthelmintic Activity Assay (Earthworm Model)
This assay provides a preliminary assessment of anthelmintic efficacy.
-
Organism: Adult Indian earthworms (Pheretima posthuma), due to their anatomical and physiological resemblance to intestinal roundworms.
-
Procedure:
-
Earthworms of similar size are washed with normal saline to remove any fecal matter.
-
The worms are divided into groups and placed in petri dishes containing a solution of the test compound at various concentrations (e.g., 10, 20, 50 mg/mL) dissolved in a suitable solvent.
-
A control group (solvent only) and a positive control group (albendazole at the same concentrations) are included.
-
The time to paralysis (when no movement is observed except when shaken vigorously) and the time to death (when the worms show no movement and their body color fades) are recorded.
-
-
Data Analysis: The mean time to paralysis and death for each concentration is calculated and compared to the control and albendazole groups.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with serial dilutions of the test compounds (this compound and albendazole) for a specified period (e.g., 24, 48, 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow formazan formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. A dose-response curve is plotted to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
-
Procedure:
-
Purified tubulin is kept on ice to prevent polymerization.
-
The test compounds are added to a reaction mixture containing tubulin, GTP, and a polymerization buffer in a cuvette or 96-well plate.
-
The reaction is initiated by raising the temperature to 37°C.
-
The change in absorbance at 340 nm is monitored over time.
-
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the reaction compared to a control.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Caption: Albendazole's anthelmintic mechanism of action.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Albendazole, a broad-spectrum anthelmintic, in the treatment of intestinal nematode and cestode infection: a multicenter study in 480 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albendazole: a review of anthelmintic efficacy and safety in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albendazole: a review of anthelmintic efficacy and safety in humans | Parasitology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antimicrobial spectrum of ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate with known antibiotics
Comparative Analysis of the Antimicrobial Spectrum of Benzimidazole Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of various benzimidazole derivatives, offering a point of reference against established antibiotics. Due to the absence of publicly available experimental data for ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, this document focuses on the antimicrobial activities of structurally related benzimidazole compounds. The data presented is intended to serve as a resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Quantitative Antimicrobial Spectrum Analysis
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several benzimidazole derivatives against a panel of clinically relevant bacteria and fungi. These values are compared with the MICs of standard antibiotics: ampicillin (a broad-spectrum penicillin), ciprofloxacin (a broad-spectrum fluoroquinolone), and fluconazole (a triazole antifungal). The data for the benzimidazole derivatives has been compiled from various scientific publications. It is important to note that the antimicrobial activity can vary significantly based on the specific substitutions on the benzimidazole core.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Benzimidazole Derivatives and Standard Antibiotics (in µg/mL)
| Compound/Drug | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Benzimidazole Derivatives | ||||||
| 2-(Aryl)-benzimidazoles¹ | 15.62 - 62.5 | - | 62.5 | 15.62 - 31.25 | 31.25 - 62.5 | 31.25 - 62.5 |
| Benzimidazole-triazole derivatives² | 16 | - | - | 4 | - | - |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazoles³ | 3.9 - 7.8 | < 1 | - | - | - | 3.9 |
| Standard Antibiotics | ||||||
| Ampicillin⁴ | 0.6 - 1 | Resistant | - | 4 | Resistant | Not Applicable |
| Ciprofloxacin⁵ | 0.12 - 1 | 0.12 - >128 | - | 0.015 - 0.5 | 0.06 - 4 | Not Applicable |
| Fluconazole⁶ | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | 0.25 - 4 |
¹ Data from a study on 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. ² Data from a review on benzimidazole–triazole derivatives.[1] ³ Data from a study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives.[2] ⁴ Typical MIC range for susceptible strains.[3][4] ⁵ Typical MIC range for susceptible strains.[5][6][7][8][9] ⁶ Typical MIC range for susceptible strains.[10][11][12][13]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The following is a detailed methodology for the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
1. Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism grown overnight on an appropriate agar medium.
-
Antimicrobial Agent: A stock solution of the test compound (e.g., this compound) and control antibiotics prepared in a suitable solvent at a known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria. For fungi, RPMI-1640 medium is commonly used.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.
2. Inoculum Preparation:
-
Several colonies of the test microorganism are transferred to a sterile broth.
-
The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
The standardized inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of the antimicrobial agent is prepared in the microtiter plate using the appropriate growth medium.
-
Typically, a range of concentrations is tested to determine the MIC. For example, from 128 µg/mL down to 0.06 µg/mL.
-
A positive control well (containing the inoculum without any antimicrobial agent) and a negative control well (containing the medium without inoculum) are included on each plate.
4. Inoculation and Incubation:
-
Each well of the microtiter plate (except the negative control) is inoculated with the standardized microbial suspension.
-
The plates are then incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours in ambient air. For fungi, incubation is typically at 35°C for 24-48 hours.
5. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Growth is assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 600 nm).
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. About ciprofloxacin - NHS [nhs.uk]
- 10. Fluconazole - Wikipedia [en.wikipedia.org]
- 11. vumc.org [vumc.org]
- 12. Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Correlation of In Vitro and In Vivo Activity of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate and its Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of benzimidazole derivatives, with a focus on ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate and its structural analogs. Due to the limited availability of comprehensive in vitro and in vivo correlation studies for this compound, this guide leverages data from closely related compounds to provide a broader understanding of the potential efficacy of this class of molecules.
Executive Summary
Benzimidazole-based compounds have emerged as a promising class of anticancer agents, exhibiting a wide range of biological activities. Their mechanism of action often involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis.[1] This guide synthesizes available in vitro cytotoxicity data and in vivo tumor growth inhibition studies to facilitate a comparative assessment of these compounds. While a direct correlation for this compound is not extensively documented in publicly available literature, the data on analogous structures provide valuable insights into its potential therapeutic efficacy.
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various benzimidazole derivatives against a panel of human cancer cell lines. This data allows for a direct comparison of the potency of these compounds in a laboratory setting.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | MCF-7 (Breast) | 0.73 ± 0.0 | [2] |
| MDA-MB-231 (Breast) | 20.4 ± 0.2 | [2] | |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | A549 (Lung) | 0.15 ± 0.01 | [3] |
| SW480 (Colon) | 3.68 ± 0.59 | [3] | |
| Fenbendazole | Various | 0.01 - 3.29 | [4] |
| Mebendazole | Various | 0.01 - 3.29 | [4] |
| Albendazole | Various | 0.01 - 3.29 | [4] |
| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | HeLa (Cervical) | 0.737 ± 0.05 | [5] |
| HT-29 (Colon) | 1.194 ± 0.02 | [5] |
In Vivo Anticancer Efficacy: A Case Study of MBIC
The following table presents in vivo data for Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a structural analog of the target compound. This study utilized a xenograft mouse model to evaluate the compound's ability to inhibit tumor growth in a living organism.
| Compound | Animal Model | Cancer Cell Line | Administration Route & Dosage | Tumor Growth Inhibition | Reference |
| MBIC | BALB/c nude mice | MDA-MB-231 (Breast) | Not Specified | 79.7% reduction in tumor volume after 4 weeks | [2] |
The significant tumor growth inhibition observed in the in vivo model for MBIC, which also demonstrated potent in vitro activity against breast cancer cell lines, suggests a potential correlation between the laboratory and preclinical findings for this class of compounds. However, it is crucial to note that factors such as pharmacokinetics and metabolism can significantly influence in vivo efficacy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
Xenograft models are instrumental in evaluating the anticancer efficacy of compounds in a living system.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) by measuring the length and width with calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When the tumors reach a palpable size (e.g., 100-150 mm^3), the mice are randomly assigned to treatment and control groups.
-
Compound Administration: The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a specific size or after a predetermined treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Process and Pathways
To better illustrate the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.
Caption: The proposed mechanism of action for many benzimidazole anticancer agents.
Conclusion
While direct and comprehensive in vitro and in vivo correlation data for this compound remain to be fully elucidated, the available information on structurally similar benzimidazole derivatives provides a strong rationale for its further investigation as a potential anticancer agent. The potent in vitro cytotoxicity and promising in vivo efficacy of analogs like MBIC highlight the therapeutic potential of this chemical scaffold. Future studies should aim to directly correlate the in vitro activity of this compound with its in vivo efficacy and pharmacokinetic profile to better predict its clinical utility.
References
- 1. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the synthesis efficiency of different routes to ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate is a key intermediate in the synthesis of various therapeutic agents. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, offering a benchmark of their efficiency based on established chemical principles and representative experimental data.
Comparison of Synthetic Routes
Two primary and chemically distinct strategies for the synthesis of this compound are the Phillips-Ladenburg condensation and a one-pot reductive cyclization. Below is a summary of the key performance indicators for each route.
| Parameter | Route A: Phillips-Ladenburg Condensation | Route B: One-Pot Reductive Cyclization |
| Starting Materials | 4-bromo-1,2-phenylenediamine, Diethyl oxalate | 4-Bromo-2-nitroaniline, Ethyl glyoxylate |
| Key Transformations | Cyclocondensation | Reduction of nitro group, Cyclocondensation |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Reaction Temperature | 120-140 °C | 80-100 °C |
| Typical Yield | 75 - 85% | 65 - 75% |
| Purity (post-workup) | High | Moderate to High |
| Key Reagents | Acetic Acid (solvent) | Sodium dithionite (reducing agent), Ethanol/Water (solvent) |
| Advantages | Higher typical yield, Cleaner reaction profile | Readily available starting materials, One-pot procedure |
| Disadvantages | Higher reaction temperature | Longer reaction time, Potentially more byproducts |
Experimental Protocols
Route A: Phillips-Ladenburg Condensation
This classical method involves the direct condensation of a substituted o-phenylenediamine with an oxalic acid derivative.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Diethyl oxalate
-
Glacial acetic acid
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and diethyl oxalate (1.2 equivalents) in glacial acetic acid is heated to reflux (approximately 120-140 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and then water to remove residual acetic acid and unreacted starting materials.
-
The product is dried under vacuum to yield this compound as a solid.
Route B: One-Pot Reductive Cyclization
This approach combines the reduction of a nitro group and the subsequent cyclization into a single synthetic operation.
Materials:
-
4-Bromo-2-nitroaniline
-
Ethyl glyoxylate
-
Sodium dithionite
-
Ethanol
-
Water
Procedure:
-
4-Bromo-2-nitroaniline (1 equivalent) is dissolved in a mixture of ethanol and water.
-
Ethyl glyoxylate (1.5 equivalents) is added to the solution.
-
The mixture is heated to 80-100 °C, and sodium dithionite (3-4 equivalents) is added portion-wise over a period of 1-2 hours.
-
The reaction is stirred at the same temperature and monitored by TLC for the disappearance of the starting material (typically 8-12 hours).
-
After the reaction is complete, the mixture is cooled, and the solvent is partially evaporated under reduced pressure.
-
The resulting residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel may be required to obtain the pure this compound.
Workflow Visualizations
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for Route A: Phillips-Ladenburg Condensation.
Comparative Docking Analysis of Ethyl 5-Bromo-1H-Benzo[d]imidazole-2-Carboxylate and Other Benzimidazole Derivatives
A Guide for Researchers in Drug Discovery
This guide provides a comparative overview of molecular docking studies involving ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate and other notable benzimidazole derivatives. Benzimidazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug development.[1][2][3] Their structural similarity to naturally occurring purines allows them to interact readily with various biopolymers.[3] This guide summarizes key findings from computational studies, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways to aid researchers in this field.
Quantitative Docking Data Summary
The following tables summarize the results of various docking studies on benzimidazole derivatives, highlighting their binding affinities and interactions with different biological targets.
Table 1: Comparative Docking Scores of Benzimidazole Derivatives Against Various Cancer Targets
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | H-Bonding Interactions (Amino Acid Residues) | Reference |
| 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine-carbonyl)phenyl)acetamide | Not Specified | -8.907 | Val35, Tyr32, Phe176, Asp173, Ala172, Leu95 | [1] |
| Compound W20 | Not Specified | -9.686 | Ala100, Ala155 | [1] |
| 5-fluorouracil (Standard) | Not Specified | -5.79 | Ala100, Asp98 | [1] |
| 2-(3,4-dimethyl phenyl)-1H-1, 3-benzimidazole (BI-02) | Beta-tubulin | -8.50 | Not Specified | [4] |
| Albendazole (Standard) | Beta-tubulin | -7.0 | Not Specified | [4] |
| Keto-benzimidazole (7c) | EGFRwt | -8.1 | Not Specified | [5] |
| Keto-benzimidazole (11c) | EGFRwt | -7.8 | Not Specified | [5] |
| Keto-benzimidazole (7d) | T790M mutant | -8.3 | Not Specified | [5] |
| Keto-benzimidazole (1c) | T790M mutant | -8.4 | Not Specified | [5] |
| Benzimidazole-hydrazone (3a) | VEGFR-2 | Not Specified | Not Specified | [6] |
| Benzimidazole-hydrazone (3b) | VEGFR-2 | Not Specified | Not Specified | [6] |
Table 2: Comparative Docking Scores of Benzimidazole Derivatives Against Microbial Targets
| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| Benzimidazole Derivative 15 | Topoisomerase II (1JIJ) | Best Score | [2] |
| Benzimidazole Derivative 2 | Topoisomerase II (1JIJ) | Good Score | [2] |
| Benzimidazole Derivative 4 | Topoisomerase II (1JIJ) | Good Score | [2] |
| Benzimidazole Derivative 14 | DNA Gyrase (1KZN) | Best Score | [2] |
| Benzimidazole Derivative 27 | DNA Gyrase (1KZN) | Good Score | [2] |
| 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2) | Topoisomerase II / DNA gyrase (E. coli & S. aureus) | Better binding affinity than Norfloxacin | [7] |
| 2-methyl-1H-benzimidazole (C4) | Topoisomerase II / DNA gyrase (E. coli & S. aureus) | Lower binding affinity than C2 | [7] |
| Norfloxacin (Standard) | Topoisomerase II / DNA gyrase (E. coli & S. aureus) | Lower binding affinity than C2 | [7] |
| Benzimidazole–thiadiazole hybrid (5f) | 14-α demethylase (CYP51) | -10.928 | [8] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the reproducibility and validation of the results. Below are generalized protocols based on the reviewed literature.
General Molecular Docking Workflow
A typical molecular docking study involving benzimidazole derivatives follows these steps:
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a protein data bank (e.g., PDB). Water molecules and co-crystallized ligands are typically removed. The benzimidazole derivatives (ligands) are drawn using chemical drawing software and optimized for their 3D conformation.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, PyRx) is used to predict the binding conformation and affinity of the ligand within the protein's active site.[3][4][5] The algorithm explores various possible orientations and conformations of the ligand.
-
Scoring and Analysis: The binding affinity is quantified using a scoring function, which typically provides a value in kcal/mol. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.
Example Protocol: Docking of Benzimidazoles with Beta-tubulin
-
Software: Autodock 4.0 and Autodock Tools 1.5.6 were utilized for semi-flexible docking studies.[4]
-
Protein Preparation: The crystal structure of the target protein, beta-tubulin, was prepared by removing water molecules and adding polar hydrogens.
-
Ligand Preparation: The 3D structures of the benzimidazole derivatives were generated and optimized.
-
Grid Box Definition: A grid box with dimensions of 90Å x 90Å x 90Å was centered at the colchicine-binding site of the αβ tubulin interface.[4]
-
Docking and Analysis: The docking simulation was performed, and the results were analyzed based on the binding energy and interactions with key amino acid residues. Molecular dynamics simulations were also conducted to confirm the stability of the docked complexes.[4]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for comparative docking studies and a simplified representation of a signaling pathway often targeted by benzimidazole derivatives.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemlett.com [jchemlett.com]
- 4. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) for ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate (CAS 144167-50-0) was publicly available at the time of this writing. The following disposal procedures are based on general guidelines for the handling and disposal of halogenated organic compounds and related benzimidazole derivatives. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, compounds of this class, including halogenated benzimidazoles, may present several hazards.[1][2] Similar compounds are known to cause skin, eye, and respiratory irritation. Halogenated organic compounds can be harmful to aquatic life with long-lasting effects and some are considered persistent and bioaccumulative.[1]
Table 1: Required Personal Protective Equipment (PPE) for Handling Halogenated Organic Compounds
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are required. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or in poorly ventilated areas.[3] |
| Protective Clothing | A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a halogenated organic compound, it must be treated as hazardous waste.[4][5][6]
1. Waste Segregation:
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [5][6] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and complexity.[4]
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[5]
2. Waste Container Requirements:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) carboy, that can be securely sealed.[7]
-
The container must be in good condition and free from leaks.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "this compound".[6][8]
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4]
-
The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials such as strong oxidizing agents.[7]
-
Ensure the container is kept closed except when adding waste.[6]
4. Disposal Procedure:
-
Do not dispose of this chemical down the drain or in the regular trash. [7]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
III. Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
1. Evacuate and Ventilate:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
Ensure the area is well-ventilated. If safe to do so, open a fume hood sash.
2. Control the Spill:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.
-
Do not use combustible materials like paper towels to absorb the spill.
3. Collect and Dispose of Spill Debris:
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container for halogenated organic compounds.
-
All materials used for cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste.[4]
4. Decontaminate the Area:
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
All cleaning materials must also be disposed of as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sinlist.chemsec.org [sinlist.chemsec.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
Navigating the Safe Handling of Ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel chemical compounds. This guide provides essential safety and logistical information for handling ethyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate, a brominated benzimidazole derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the SDS for the closely related compound, 5-Bromo-1H-benzimidazole, and general best practices for handling halogenated organic compounds.
Immediate Safety and Hazard Information
Warning: Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed.[1] Standard laboratory precautions should be strictly followed to minimize exposure.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | To protect eyes from dust particles and potential splashes. |
| Skin Protection | Fire/flame resistant and impervious clothing, such as a lab coat. Nitrile gloves should be worn. | To prevent skin contact with the chemical. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] | To prevent inhalation of the compound, especially if it is in a powdered form. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible substances such as strong oxidizing agents.
2. Weighing and Preparation of Solutions:
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation of dust.
-
Wear the appropriate PPE as detailed in the table above.
-
Use a dedicated set of spatulas and weighing boats. Clean all equipment thoroughly after use.
3. Experimental Use:
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
When transferring the compound or solutions, do so carefully to avoid spills.
-
If heating the compound, be aware that thermal decomposition can lead to the release of irritating gases and vapors.
4. Accidental Release Measures:
-
In case of a spill, avoid dust formation.
-
Carefully sweep up the solid material and place it in a suitable, closed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: As a halogenated organic compound, all waste containing this chemical must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[2]
-
Container Management: Waste containers should be kept closed except when adding waste and must be in good condition.
-
Disposal Method: The recommended disposal method for halogenated organic waste is incineration by a licensed professional waste disposal service.[3][4] Do not dispose of this chemical down the drain or in regular trash.
-
Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with the compound should also be disposed of as halogenated waste.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
